2-(Furan-2-yl)-2-oxoacetaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLMJMMVZNCODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168968 | |
| Record name | 2-Furanacetaldehyde, alpha-oxo-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17090-71-0 | |
| Record name | 2-Furanacetaldehyde, alpha-oxo-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanacetaldehyde, alpha-oxo-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Furan-2-yl)-2-oxoacetaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Furan-2-yl)-2-oxoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties, safety information, and potential reactivity of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information from chemical suppliers and draws inferences from the well-documented chemistry of related furan-containing compounds.
This compound, with CAS Number 17090-71-0, is a solid organic compound featuring a furan ring substituted with a glyoxal group.[1][2] Its core structure consists of an aldehyde and a ketone, making it a reactive bifunctional molecule. It is typically supplied as a yellow solid.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 17090-71-0 | [1][2][3] |
| Molecular Formula | C₆H₄O₃ | [1][2] |
| Molecular Weight | 124.09 g/mol | [1] |
| Physical State | Solid | [2] |
| Appearance | Yellow solid | [2] |
| Melting Point | 68-70 °C | [2] |
| SMILES Code | O=CC(=O)C1=CC=CO1 | [1] |
| InChI Key | InChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C, Desiccated |[1][2][4] |
References
An In-depth Technical Guide to 2-(Furan-2-yl)-2-oxoacetaldehyde (CAS: 17090-71-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Furan-2-yl)-2-oxoacetaldehyde, also known as 2-furylglyoxal, a heterocyclic dicarbonyl compound. This document collates available chemical, analytical, and synthetic data, offering a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Chemical and Physical Properties
This compound is a yellow solid at room temperature. Its core structure consists of a furan ring substituted with a glyoxal moiety. This combination of a heteroaromatic ring and a reactive dicarbonyl system makes it an interesting building block for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 17090-71-0 | N/A |
| Molecular Formula | C₆H₄O₃ | [1][2] |
| Molecular Weight | 124.09 g/mol | [1][2] |
| Appearance | Yellow solid | N/A |
| Melting Point | 68-70 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| SMILES | O=CC(=O)c1ccco1 | [1] |
| InChI Key | LPLMJMMVZNCODI-UHFFFAOYSA-N | N/A |
Synthesis
The primary route for the synthesis of this compound is the oxidation of 2-acetylfuran using selenium dioxide (SeO₂). This is a well-established method for the oxidation of α-methylenic ketones to 1,2-dicarbonyl compounds, often referred to as the Riley oxidation.
Experimental Protocol: Selenium Dioxide Oxidation of 2-Acetylfuran
This protocol is adapted from the general procedure for the selenium dioxide oxidation of acetophenones.
Materials:
-
2-Acetylfuran
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend selenium dioxide (1.0 equivalent) in a mixture of 1,4-dioxane and a small amount of water.
-
Addition of Starting Material: Heat the mixture to 50-60 °C with stirring until the selenium dioxide dissolves. To this solution, add 2-acetylfuran (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete when a black precipitate of elemental selenium is observed.
-
Work-up: After cooling to room temperature, decant the hot solution from the precipitated selenium. Remove the dioxane and water from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
Safety Precautions: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Analytical Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (likely a singlet in the region of 9-10 ppm). Three signals for the furan ring protons, exhibiting characteristic coupling patterns (a doublet of doublets, and two doublets) in the aromatic region (around 6.5-8.0 ppm). |
| ¹³C NMR | Resonances for two carbonyl carbons (one for the aldehyde and one for the ketone) in the downfield region (typically >180 ppm). Four signals for the furan ring carbons. |
| IR Spectroscopy | Strong absorption bands characteristic of C=O stretching for both the aldehyde and ketone functionalities (typically in the range of 1650-1750 cm⁻¹). C-H stretching vibrations for the furan ring and the aldehyde. C-O-C stretching of the furan ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (124.09 g/mol ). Fragmentation patterns would likely involve the loss of CO, CHO, and cleavage of the furan ring. |
Biological Activity and Potential Applications
To date, there is a lack of specific studies on the biological activity of this compound. However, the furan scaffold is a common motif in a wide range of biologically active molecules, suggesting potential areas for investigation.[2][3] Furan derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Many furan-containing compounds have shown efficacy against various bacterial and fungal strains.[4][5][6]
-
Anticancer Activity: Some furan derivatives have demonstrated cytotoxic effects against cancer cell lines.[7]
-
Enzyme Inhibition: The furan ring can be found in molecules that act as inhibitors for various enzymes.[8]
-
Anti-inflammatory Activity: Certain furan derivatives possess anti-inflammatory properties.[9]
The dicarbonyl functionality of this compound also suggests potential reactivity with biological nucleophiles, such as amino acid residues in proteins, which could be a mechanism for biological activity.
Given the diverse bioactivities of related compounds, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Caption: Diverse biological activities associated with the furan scaffold.
Conclusion
This compound is a readily accessible heterocyclic compound with potential for further chemical exploration. This technical guide provides a foundation for researchers by summarizing its key properties, outlining a reliable synthetic protocol, and discussing its potential, though currently unexplored, biological significance. The rich chemistry of the furan nucleus and the reactivity of the dicarbonyl moiety make this compound a promising candidate for the development of novel molecules with diverse applications in medicinal chemistry and materials science. Further investigation into its biological profile is highly encouraged to unlock its full potential.
References
- 1. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 4. archivepp.com [archivepp.com]
- 5. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 6. Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of copper complexes of 2-furaldehyde oxime derivatives in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-(Furan-2-yl)-2-oxoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Furan-2-yl)-2-oxoacetaldehyde, a derivative of the versatile furan scaffold, is a molecule of interest in synthetic and medicinal chemistry. The furan ring is a common motif in a wide array of biologically active compounds, contributing to a diverse range of pharmacological activities.[1][2] This technical guide provides a summary of the known properties of this compound, alongside general methodologies for the synthesis and characterization of related furan derivatives. While specific experimental data for this compound is limited in the public domain, this guide aims to equip researchers with foundational knowledge.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₃ | [3] |
| Molecular Weight | 124.09 g/mol | [3] |
| CAS Number | 17090-71-0 | [3][4] |
| Melting Point | 68-70 °C | [5] |
| SMILES Code | O=CC(=O)C1=CC=CO1 | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Synthesis and Characterization
General Synthetic Approach
The synthesis of functionalized furans often involves the modification of a pre-existing furan ring. For instance, the synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a closely related compound, has been achieved through a one-pot reaction starting from furfural and nitromethane.[6] Another relevant synthetic procedure is the formylation of furan under adapted Vilsmeier conditions to produce furan-2-carbaldehyde, which can be a precursor for further elaboration.[7]
General Characterization Methods
The characterization of furan derivatives typically employs a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms, respectively.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) and furan ring vibrations.[7]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[7]
Biological Activity of Furan Derivatives
Furan-containing compounds are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[1][2]
Antimicrobial Activity
Numerous furan derivatives have demonstrated potent antibacterial and antifungal properties.[1] The specific substitutions on the furan ring play a significant role in modulating their antimicrobial efficacy.
Anti-inflammatory and Antioxidant Properties
Furan derivatives have been investigated for their anti-inflammatory and antioxidant activities.[8] These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.[8]
Neuroprotective Potential
Recent research has highlighted the neuroprotective potential of furan-containing compounds.[8] Their antioxidant and anti-inflammatory effects are considered key mechanisms in mitigating neuronal damage associated with neurodegenerative diseases.[8]
Experimental Workflow: General Synthesis of a Furan Derivative
The following diagram illustrates a generalized workflow for the synthesis and characterization of a furan derivative, based on common laboratory practices.
Caption: A generalized workflow for the synthesis and characterization of a furan derivative.
Conclusion
This compound represents a chemical entity with potential for further investigation in various scientific domains, particularly in the development of novel therapeutic agents. While specific experimental data for this compound remains scarce, the broader understanding of furan chemistry and the biological significance of furan derivatives provide a solid foundation for future research endeavors. The methodologies and general principles outlined in this guide are intended to support researchers in their exploration of this and related compounds.
References
- 1. ijabbr.com [ijabbr.com]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. 17090-71-0|this compound|BLD Pharm [bldpharm.com]
- 4. glpbio.com [glpbio.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Furan-2-yl)-2-oxoacetaldehyde: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(Furan-2-yl)-2-oxoacetaldehyde, a valuable building block in organic synthesis. The document details the key synthetic route from 2-acetylfuran via Riley oxidation, including a thorough experimental protocol. Quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided.
Compound Structure and Properties
This compound, also known as 2-furylglyoxal, is an organic compound featuring a furan ring substituted with a glyoxal group. This unique structure, combining an aromatic heterocycle with a reactive 1,2-dicarbonyl moiety, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₄O₃ | [1] |
| Molecular Weight | 124.09 g/mol | [2] |
| CAS Number | 17090-71-0 | [1][2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 68-70 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is the oxidation of the α-methylene group of 2-acetylfuran. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-established and reliable method for this transformation.[4]
Synthesis of the Precursor: 2-Acetylfuran
The starting material, 2-acetylfuran, can be synthesized via the Friedel-Crafts acylation of furan with acetic anhydride.[5][6] This reaction is typically catalyzed by a Lewis acid.
Reaction Scheme: Furan + Acetic Anhydride → 2-Acetylfuran
Oxidation of 2-Acetylfuran to this compound
The core of the synthesis is the Riley oxidation of 2-acetylfuran. This reaction selectively oxidizes the methyl group adjacent to the carbonyl to an aldehyde, forming the desired 1,2-dicarbonyl compound.[4]
Reaction Scheme: 2-Acetylfuran + SeO₂ → this compound
A general experimental protocol for the Riley oxidation of a ketone is provided below, which can be adapted for the synthesis of this compound.
Experimental Protocol: Riley Oxidation of a Ketone[3]
Materials:
-
Ketone (e.g., 2-acetylfuran)
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diethyl ether
-
Celite
-
Silica gel
Procedure:
-
In a pressure tube, dissolve the ketone (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (2.0 eq) to the solution at 23 °C.
-
Stir the resulting suspension vigorously and heat to 100 °C.
-
Maintain the reaction at this temperature for 7 hours.
-
After cooling, dilute the reaction mixture with diethyl ether.
-
Filter the suspension through a short pad of Celite, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 1,2-dicarbonyl product.
Note: While a 70% yield has been reported for a generic ketone in this protocol, the specific yield for the oxidation of 2-acetylfuran may vary.[3] Further optimization may be required to achieve higher yields.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Acetylfuran | [4] |
| Reagent | Selenium Dioxide (SeO₂) | [4] |
| Reaction Type | Riley Oxidation | [4] |
| Solvent | 1,4-Dioxane | [3] |
| Reaction Temperature | 100 °C | [3] |
| Reaction Time | 7 hours | [3] |
| Product Melting Point | 68-70 °C | [3] |
| Reported Yield (General Ketone) | 70% | [3] |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show signals corresponding to the aldehyde proton and the three protons on the furan ring.
-
¹³C NMR: The spectrum should display six distinct signals for the six carbon atoms in the molecule, including two carbonyl carbons and four carbons of the furan ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching vibrations of the ketone and aldehyde functionalities, as well as bands associated with the furan ring, are expected.
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound from furan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2R)-2-(furan-2-yl)-2-hydroxyacetic acid | C6H6O4 | CID 758262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Riley Oxidation | NROChemistry [nrochemistry.com]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 6. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 2-(Furan-2-yl)-2-oxoacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Furan-2-yl)-2-oxoacetaldehyde, a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis of predicted spectroscopic data based on established principles and extensive data from structurally related furan derivatives. Furthermore, detailed experimental protocols for the synthesis of a closely related precursor and for the spectroscopic characterization of furan-containing compounds are provided to facilitate its practical application in a research setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data of similar compounds, including furfural, 2-acetylfuran, and other 2-substituted furan derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.70 | s | - | Aldehydic proton (-CHO) |
| ~7.80 | dd | J = 1.8, 0.8 Hz | H-5 (furan ring) |
| ~7.30 | dd | J = 3.6, 0.8 Hz | H-3 (furan ring) |
| ~6.65 | dd | J = 3.6, 1.8 Hz | H-4 (furan ring) |
Note: The chemical shifts of the furan protons are based on data from similar 2-acylfurans. The aldehyde proton chemical shift is a typical value for α-ketoaldehydes.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehydic Carbonyl (C=O) |
| ~180 | Ketonic Carbonyl (C=O) |
| ~152 | C-2 (furan ring) |
| ~150 | C-5 (furan ring) |
| ~122 | C-3 (furan ring) |
| ~114 | C-4 (furan ring) |
Note: The predicted chemical shifts are based on the analysis of 2-furoic acid, 2-furoyl chloride, and general values for α,β-unsaturated ketones and aldehydes.[1][2][3]
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3130 | Medium | C-H stretching (furan ring) |
| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |
| ~1710 | Strong | C=O stretching (ketone, conjugated) |
| ~1680 | Strong | C=O stretching (aldehyde, conjugated) |
| ~1570, ~1470 | Medium-Strong | C=C stretching (furan ring) |
| ~1020 | Strong | C-O-C stretching (furan ring) |
Note: The characteristic aldehyde C-H stretches and the two distinct carbonyl absorptions are key features. The conjugation with the furan ring is expected to lower the carbonyl stretching frequencies.[4][5][6]
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Proposed Fragment |
| 124 | Moderate | [M]⁺ (Molecular Ion) |
| 95 | High | [M-CHO]⁺ (Loss of formyl radical) |
| 67 | Moderate | [Furan]⁺ |
| 39 | High | [C₃H₃]⁺ |
Note: The primary fragmentation is expected to be the alpha-cleavage of the formyl group, leading to a stable furoyl cation (m/z 95) as the base peak.[7][8][9][10]
Experimental Protocols
Synthesis of 2-(Furan-2-yl)-2-oxoacetic acid (A Precursor)
This protocol describes a one-pot synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a potential precursor to this compound.[11]
Materials:
-
Furfural
-
Nitromethane
-
Methanol
-
Acetic Acid
-
Copper(II) acetate
-
Hydrochloric acid
Procedure:
-
A two-step, one-pot reaction is carried out starting with furfural and nitromethane.
-
In the second step, acetic acid is added to adjust the solvent ratio of methanol:acetic acid:water to 1:1:4.
-
Copper(II) acetate is added, with the amount being 10% relative to the initial amount of furfural.
-
The reaction is conducted at 90°C for 3 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Acetic acid and methanol are removed using a rotary evaporator, resulting in a suspension.
-
The pH of the solution is adjusted to 3 with hydrochloric acid to yield the final product, 2-(furan-2-yl)-2-oxoacetic acid.
General Protocol for NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[12][13][14]
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃)
-
Analyte (this compound)
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 5-20 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
The sample is then ready for analysis in an NMR spectrometer. Data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
General Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a convenient method for obtaining infrared spectra of solid and liquid samples with minimal preparation.[15][16][17][18][19]
Apparatus:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal surface.
-
For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.
General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[20][21][22][23][24]
Apparatus:
-
Gas chromatograph coupled to a mass spectrometer.
-
Appropriate GC column (e.g., a non-polar or medium-polarity column).
Procedure:
-
Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (typically 1 µL) of the solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (typically by electron ionization) and fragmented.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic and Characterization Workflow.
Caption: Spectroscopic Data Analysis Workflow.
References
- 1. 2-Furoyl chloride(527-69-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Furoyl chloride(527-69-5) 13C NMR [m.chemicalbook.com]
- 3. 2-Furoic acid(88-14-2) 13C NMR spectrum [chemicalbook.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GCMS Section 6.11.4 [people.whitman.edu]
- 11. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 20. Gas Chromatography Mass Spectrometry (GC-MS) Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. GC-MS Sample Preparation | Thermo Fisher Scientific - NL [thermofisher.com]
- 23. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 24. diverdi.colostate.edu [diverdi.colostate.edu]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(Furan-2-yl)-2-oxoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 2-(Furan-2-yl)-2-oxoacetaldehyde. This α-ketoaldehyde possesses two electrophilic carbonyl centers and a furan ring, making it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. Understanding the chemoselectivity of its reactions is paramount for its effective utilization. This document details the preferential reactivity of the aldehyde moiety, supported by established principles of organic chemistry. It offers detailed experimental protocols for key transformations, quantitative data from analogous systems, and visual diagrams of reaction pathways and workflows to facilitate comprehension and application in a research and development setting.
Structural and Reactivity Analysis
This compound is characterized by a furan ring substituted at the 2-position with a glyoxalyl group. The inherent chemical properties of this molecule are dictated by the interplay of its constituent functional groups: the furan ring, the ketone, and the aldehyde.
The aldehyde group is generally more reactive towards nucleophilic attack than the ketone group. This enhanced reactivity is attributed to two primary factors:
-
Steric Hindrance: The aldehyde carbonyl is flanked by a hydrogen atom and a carbon atom, presenting a less sterically hindered environment for an incoming nucleophile compared to the ketone, which is bonded to two carbon atoms.[1][2]
-
Electronic Effects: The single alkyl/aryl substituent on the aldehyde carbonyl provides less electron-donating inductive effect compared to the two substituents on the ketone.[1][2] This results in a greater partial positive charge on the aldehyde carbonyl carbon, rendering it more electrophilic.[1][2]
The furan ring, being an electron-rich aromatic system, can influence the reactivity of the adjacent carbonyl groups. However, the strong electron-withdrawing nature of the two carbonyl groups diminishes the electron-donating effect of the furan ring on the aldehyde.
Key Reactions of the Aldehyde Group
The pronounced electrophilicity of the aldehyde group in this compound allows for a range of selective chemical transformations. The following sections detail some of the most pertinent reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes and ketones.[1] Due to its higher reactivity, the aldehyde group in this compound will be the primary site of nucleophilic attack.
The selective reduction of the aldehyde group in the presence of a ketone can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation, converting the aldehyde to a primary alcohol while leaving the ketone largely unaffected under controlled conditions.[3]
Reaction with hydrazine and its derivatives selectively at the aldehyde position yields the corresponding hydrazone. This reaction is a condensation reaction involving the initial nucleophilic addition of the hydrazine to the aldehyde carbonyl, followed by dehydration.[4][5]
Carbon-Carbon Bond Forming Reactions
The aldehyde group serves as an excellent electrophile for various carbon-carbon bond-forming reactions.
The Wittig reaction provides a powerful method for the conversion of aldehydes and ketones to alkenes.[6][7] Stabilized Wittig reagents exhibit a high degree of selectivity for aldehydes over ketones.[8] The reaction of this compound with a phosphorus ylide will predominantly occur at the aldehyde carbonyl to yield a furan-substituted α,β-unsaturated ketone.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[9][10] This reaction is typically base-catalyzed and is highly effective with aldehydes.[9] The reaction with this compound will selectively form a new carbon-carbon double bond at the aldehyde position.[11][12]
Oxidation
The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents without affecting the ketone or the furan ring. Reagents such as silver oxide or buffered potassium permanganate can be employed for this transformation. This would yield 2-(furan-2-yl)-2-oxoacetic acid, a valuable synthetic intermediate.[13]
Quantitative Data Presentation
The following tables summarize representative quantitative data for reactions analogous to those described for this compound. This data is provided to give an indication of expected yields and reaction times.
Table 1: Selective Reduction of Aldehydes in the Presence of Ketones
| Substrate (Aldehyde/Ketone) | Reducing System | Time (min) | Aldehyde Conversion (%) | Ketone Conversion (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde/Acetophenone | NaBH₄/Na₂C₂O₄/H₂O | 90 | 100 | <5 | [14] |
| 4-Nitrobenzaldehyde/Acetophenone | NaBH₄/Na₂C₂O₄/H₂O | 80 | 100 | <5 | [14] |
| Cinnamaldehyde/Chalcone | NaBH₄/Na₂C₂O₄/H₂O | 120 | 100 (1,2-reduction) | <5 |[14] |
Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Ni(NO₃)₂·6H₂O (5 mol%) | Water | 10 min | 95 | [15] |
| 4-Chlorobenzaldehyde | Ni(NO₃)₂·6H₂O (5 mol%) | Water | 15 min | 92 | [15] |
| Furfural | Tris(2-aminoethyl)amine/MgO | Ethanol | 30 min | ~95 | [11] |
| 5-(Hydroxymethyl)furan-2-carbaldehyde | Biogenic Carbonates | Solvent-free | 1 h | 78 |[2] |
Table 3: Wittig Reaction of Aldehydes
| Aldehyde | Wittig Reagent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | 73.5 | [16] |
| Various Aromatic Aldehydes | (Triphenylphosphoranylidene)acetonitrile | None | Aqueous | Good to Excellent |[17] |
Experimental Protocols
The following are detailed experimental protocols for the key reactions discussed. These are based on established procedures for similar substrates and should be adapted and optimized for this compound.
Selective Reduction of the Aldehyde Group
Objective: To selectively reduce the aldehyde in this compound to a primary alcohol.
Procedure (Adapted from[14]):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in water (0.2 M).
-
Add sodium oxalate (Na₂C₂O₄) (3.0 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(furan-2-yl)-1-hydroxy-2-oxoethane.
Knoevenagel Condensation with Malononitrile
Objective: To perform a Knoevenagel condensation at the aldehyde position of this compound.
Procedure (Adapted from[18]):
-
To a 25 mL round-bottom flask containing ethanol (10 mL), add malononitrile (1.0 eq, 66 mg per mmol of aldehyde).
-
Add this compound (1.0 eq).
-
Add the desired catalyst (e.g., 10 mg of an amino-functionalized framework, or a few drops of piperidine).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Wittig Reaction with a Stabilized Ylide
Objective: To synthesize an α,β-unsaturated ketone from this compound via a Wittig reaction.
Procedure (Adapted from general Wittig reaction conditions[8]):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for a methylene group) (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualizations
Reaction Pathways
Caption: Key selective reactions of the aldehyde group in this compound.
Experimental Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for the Knoevenagel condensation.
Logical Relationship of Reactivity
Caption: Factors governing the selective reactivity of the aldehyde group.
Conclusion
The aldehyde group of this compound is the more reactive of the two carbonyl functionalities, a consequence of both steric and electronic factors. This inherent chemoselectivity allows for a wide range of transformations to be performed selectively at the aldehyde position, including reduction, oxidation, and various carbon-carbon bond-forming reactions. This guide provides the foundational knowledge, practical experimental protocols, and comparative data necessary for researchers to effectively utilize this versatile molecule in their synthetic endeavors. The provided diagrams offer a clear visual representation of the key concepts and workflows, further aiding in the design and execution of experiments involving this compound.
References
- 1. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Furan synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 14. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones : Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. researchgate.net [researchgate.net]
- 18. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Furan Derivatives: A Technical Guide for Drug Development
Introduction
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a structural mimic for other functionalities have made it a cornerstone in the design of novel therapeutic agents. Furan derivatives are found in numerous natural products and have been successfully incorporated into a wide array of pharmaceuticals, demonstrating a remarkable breadth of biological activity.[2] These compounds have shown significant promise in treating a multitude of human diseases, including cancer, microbial infections, inflammatory disorders, and neurodegenerative conditions.[3][4] This technical guide provides an in-depth exploration of the therapeutic potential of furan derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.
Anticancer Applications
Furan-containing molecules have emerged as a significant class of anticancer agents, exhibiting potent cytotoxicity against a variety of tumor cell lines.[5] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways involved in cell proliferation and survival to the disruption of cellular microtubule dynamics.[5][6]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
A primary mechanism through which furan derivatives exert their anticancer effects is the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.[7][8] Certain furan derivatives have been shown to suppress this pathway, leading to decreased phosphorylation of Akt and downstream effectors like mTOR, ultimately inducing apoptosis and halting cell cycle progression in cancer cells.[5][7]
Caption: Furan derivatives can inhibit the PI3K/Akt pathway, a key cancer survival route.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of furan derivatives has been quantified against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Furan Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Ref. |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | Staurosporine | [6] |
| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | Staurosporine | [6] |
| Furan-Oxadiazole Hybrid | A549 (Lung) | 6.3 | Crizotinib (8.54) | [5] |
| Furan-Thiadiazole-Oxadiazole Hybrid | HepG2 (Liver) | ~5-10 (range) | Doxorubicin | [3] |
| Furan-Pyridinone Derivative | KYSE70 (Esophageal) | 0.655 µg/mL | - | [9] |
| Pyrazolyl-Chalcone Hybrid | A549 (Lung) | 27.7 µg/mL | Doxorubicin (28.3) | [10] |
| Pyrazolyl-Chalcone Hybrid | HepG2 (Liver) | 26.6 µg/mL | Doxorubicin (21.6) | [10] |
| Various Furan Derivatives | HeLa (Cervical) | 0.08 - 8.79 (range) | - | [5] |
| Various Furan Derivatives | SW620 (Colorectal) | Moderate to Potent | - | [5] |
Experimental Protocols
1.3.1. General Synthesis of a Furan-Based Carbohydrazide Derivative
This protocol is a representative example for the synthesis of anticancer furan derivatives, adapted from described procedures.[6]
-
Starting Material Preparation: Suspend the precursor, 2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylic acid (1 mmol), in absolute ethanol (20 mL).
-
Reagent Addition: Add 4-Pyridine carbohydrazide (1 mmol) to the suspension.
-
Reaction: Heat the reaction mixture at reflux for four hours.
-
Concentration: Following the reflux period, concentrate the mixture under reduced pressure.
-
Crystallization and Isolation: Cool the concentrated solution to allow the solid product to crystallize. Filter the resulting solid and recrystallize from absolute ethanol to yield the pure furan-based carbohydrazide derivative.
-
Characterization: Confirm the structure of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
1.3.2. Cytotoxicity Evaluation via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of compounds.[11][12]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized furan derivatives for a 24-hour period. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
MTT Addition: After the treatment period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11][13]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the purple formazan crystals.[1][13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Applications
Furan derivatives possess a broad spectrum of antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal pathogens.[4] Their mechanisms often involve the selective inhibition of microbial growth or the modification of essential microbial enzymes.[7]
Mechanism of Action: Disruption of Microbial Processes
The antimicrobial action of furan derivatives is multifaceted. For bacteria, compounds like nitrofurantoin are known to be reduced by bacterial flavoproteins to reactive intermediates. These intermediates can then damage ribosomal proteins, DNA, and other macromolecules essential for bacterial survival. Other derivatives function by inhibiting key enzymes involved in cell wall synthesis or folate metabolism, leading to bacteriostatic or bactericidal effects. In fungi, furan-containing molecules can disrupt membrane integrity or inhibit enzymes crucial for fungal viability.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Stability and Storage of 2-(Furan-2-yl)-2-oxoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 2-(Furan-2-yl)-2-oxoacetaldehyde. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document combines reported storage recommendations with inferred knowledge from analogous chemical structures, such as α-ketoaldehydes, aryl glyoxals, and other furan-containing molecules. The experimental protocols provided are generalized procedures based on established methodologies for stability testing of reactive small molecules.
Chemical Properties and Structure
This compound, also known as 2-furylglyoxal, is a dicarbonyl compound featuring a furan ring attached to a glyoxal moiety. Its structure contains reactive functional groups—an aldehyde and a ketone—making it a versatile synthon in organic chemistry but also susceptible to various degradation pathways.
Chemical Structure:
Molecular Formula: C₆H₄O₃ Molecular Weight: 124.09 g/mol CAS Number: 17090-71-0
Summary of Stability and Storage Conditions
The stability of this compound is influenced by temperature, light, air, and the presence of moisture or reactive solvents. The following tables summarize the recommended storage conditions for the neat compound and its solutions, based on information from chemical suppliers and the general chemistry of α-ketoaldehydes.
Table 1: Recommended Storage Conditions for Neat this compound
| Parameter | Recommended Condition | Rationale and Remarks |
| Temperature | 2-8°C (Refrigeration)[1] | To minimize thermal degradation and potential polymerization. Lower temperatures slow down reaction rates. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[2] | The aldehyde functionality is susceptible to oxidation. An inert atmosphere prevents oxidative degradation. |
| Light Exposure | Store in the dark (amber vial)[3] | Furan-containing compounds can be sensitive to light, which can catalyze degradation reactions. |
| Moisture | Desiccated conditions[2] | The compound is hygroscopic and can form a hydrate. Moisture can also facilitate hydrolytic degradation pathways. |
| Shelf Life | Approximately 1095 days (3 years) under optimal conditions[2] | This is an estimated shelf life provided by a supplier and assumes strict adherence to the recommended storage conditions. Regular purity checks are advised. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommended Condition | Rationale and Remarks |
| Temperature | -20°C (for up to 1 month)[4][5] or -80°C (for up to 6 months)[4][5] | Frozen storage significantly reduces the rate of degradation in solution. The lower temperature is preferred for longer-term storage. Avoid repeated freeze-thaw cycles by storing in aliquots. |
| Solvent | Anhydrous, non-protic solvents are preferred. | Protic solvents (e.g., water, methanol) can react with the aldehyde to form hydrates or hemiacetals. The choice of solvent should be based on experimental needs and a preliminary stability assessment. |
| Container | Tightly sealed vials with an inert gas overlay. | To prevent solvent evaporation and exposure to air and moisture. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated. The high reactivity of the dicarbonyl moiety and the electronic nature of the furan ring contribute to its potential instability.
-
Oxidation: The aldehyde group is highly susceptible to oxidation to the corresponding carboxylic acid, forming 2-(furan-2-yl)-2-oxoacetic acid. This can be initiated by atmospheric oxygen.
-
Hydration: In the presence of water, the aldehyde can reversibly form a gem-diol hydrate. While often reversible, this can be a precursor to other reactions.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation), especially in the presence of acid or base catalysts, leading to the formation of oligomeric or polymeric impurities.
-
Furan Ring Opening: The furan ring can be susceptible to cleavage under strongly acidic or oxidative conditions, leading to the formation of butenedial derivatives.
The following diagram illustrates the logical relationship between storage conditions and the stability of the compound.
Caption: Relationship between storage conditions and compound stability.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are crucial for identifying potential degradants and developing stability-indicating analytical methods.
4.1. Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile, THF) to a final concentration of 1 mg/mL. This should be done under an inert atmosphere if possible.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a suitable concentration for the analytical method being used (e.g., 10-100 µg/mL for HPLC-UV).
4.2. Forced Degradation Studies
For each condition, a solution of the compound (e.g., 100 µg/mL) is subjected to stress. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The industry-accepted range for degradation is typically 5-20%.
4.2.1. Hydrolytic Degradation
-
Acidic Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Basic Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking aliquots at various time points. Neutralize with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Mix the drug solution with an equal volume of water. Incubate at a controlled temperature (e.g., 60°C) and take aliquots at various time points for analysis.
4.2.2. Oxidative Degradation
-
Mix the drug solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period (e.g., up to 24 hours).
-
Withdraw aliquots at various time points and analyze. It may be necessary to quench the reaction with a reagent like sodium bisulfite before analysis.
4.2.3. Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C). At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze.
-
Solution State: Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in a sealed vial. Analyze aliquots at various time points.
4.2.4. Photolytic Degradation
-
Solid and Solution State: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
4.3. Analytical Method for Stability Assessment
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the range of 254-320 nm).
-
Injection Volume: 10-20 µL.
-
-
Method Validation: The method must be validated for specificity (ability to separate the parent compound from degradants), linearity, accuracy, precision, and sensitivity according to ICH guidelines.
The following workflow illustrates the process of conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion and Recommendations
This compound is a reactive molecule requiring careful handling and storage to ensure its integrity. The primary recommendations are:
-
Storage: Store the neat compound at 2-8°C under an inert atmosphere, protected from light and moisture.
-
Solutions: Prepare solutions fresh when possible. For short-term storage, keep at -20°C for up to a month, and for longer-term, at -80°C for up to six months in tightly sealed vials, aliquoted to avoid freeze-thaw cycles.
-
Handling: Use anhydrous solvents and handle under an inert atmosphere to minimize exposure to air and moisture.
-
Stability Verification: For critical applications, it is highly recommended to perform in-house stability studies using a validated analytical method to confirm the purity and stability of the compound under your specific experimental and storage conditions.
By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risk of degradation and ensure the quality of this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the Solubility of 2-(Furan-2-yl)-2-oxoacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(Furan-2-yl)-2-oxoacetaldehyde, a key consideration for its application in research and pharmaceutical development. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this compound. Consequently, this document provides a detailed framework for the experimental determination of its solubility in various solvents. The guide outlines a robust experimental protocol based on the isothermal saturation method, discusses suitable analytical techniques for concentration measurement, and introduces thermodynamic models for data correlation. Furthermore, it includes essential safety precautions for handling this compound and presents a visual workflow to aid in experimental design.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is crucial for a variety of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for chemical synthesis and purification.
-
Drug Development: Influencing bioavailability, formulation design, and dosage form development.
-
Analytical Chemistry: Preparing standard solutions for analysis and understanding chromatographic behavior.
Given the lack of available data, a systematic experimental approach is necessary to characterize the solubility profile of this compound.
Experimental Protocol: Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[1][2][3] The following protocol provides a step-by-step guide for its implementation.
Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, etc.)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration remains constant). This can take from 24 to 72 hours.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a pre-validated analytical technique (see Section 3).
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Data Presentation:
All quantitative solubility data should be systematically recorded. A well-structured table is recommended for clarity and ease of comparison.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Solvent A | XX.X | Value | Value |
| Solvent B | XX.X | Value | Value |
| Solvent C | XX.X | Value | Value |
Analytical Techniques for Concentration Measurement
The choice of analytical method for determining the concentration of the dissolved this compound is crucial for accuracy.[4][5] The selection will depend on the compound's properties and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is a highly selective and sensitive method. A suitable stationary phase (e.g., C18) and mobile phase would need to be developed. Detection can be achieved using a UV detector, as the furan ring and carbonyl groups are chromophores.
-
UV-Vis Spectrophotometry: This technique is simpler and faster than HPLC. It relies on the compound's ability to absorb light in the UV-Vis spectrum. A calibration curve must be prepared using standard solutions of known concentrations. This method is suitable if the solvent does not interfere with the absorbance of the analyte.
-
Gravimetric Analysis: This method involves evaporating a known volume of the filtered saturated solution to dryness and weighing the remaining solid residue.[6] While simple, it can be less accurate for compounds with low solubility or if the compound is volatile.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data is obtained at different temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic properties of the dissolution process.[7][8]
-
Van't Hoff Equation: This model relates the change in solubility with temperature to the enthalpy of dissolution.
-
Modified Apelblat Equation: This is a semi-empirical model that is widely used to correlate solubility data with temperature and often provides a good fit for experimental data.[1][7]
-
Jouyban-Acree Model: This model is particularly useful for correlating solubility in binary solvent mixtures.[7]
The application of these models can provide insights into the thermodynamics of dissolution, such as whether the process is endothermic or exothermic.
Safety Precautions
While specific toxicological data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety procedures. Based on safety data for related furan compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Researchers should always consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
This technical guide provides a comprehensive framework for researchers and professionals to address the current gap in knowledge regarding the solubility of this compound. By following the detailed experimental protocol, employing suitable analytical techniques, and applying thermodynamic models, a thorough understanding of this compound's solubility profile can be achieved. This information is invaluable for its effective utilization in scientific research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. researchgate.net [researchgate.net]
- 8. pub.vito.be [pub.vito.be]
The Pivotal Role of Furan Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have led to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth review of the recent advancements in the field, focusing on the synthesis, biological activity, and mechanisms of action of furan derivatives in key therapeutic areas.
Anticancer Activity of Furan Derivatives: A Quantitative Overview
Furan-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of critical cellular processes such as tubulin polymerization and the disruption of key signaling pathways. The following tables summarize the in vitro cytotoxic activity of several recently developed furan derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 (Breast) | 4.06 | [1][2] |
| MCF-10A (Normal Breast) | >50 | [2] | |
| Compound 7 | MCF-7 (Breast) | 2.96 | [1][2] |
| MCF-10A (Normal Breast) | >50 | [2] | |
| Compound 4c | KYSE70 (Esophageal) | 0.888 (24h) | [3] |
| KYSE150 (Esophageal) | 0.655 (48h) | [3] | |
| Compound 7c | Leukemia SR | 0.09 | |
| Compound 7e | Leukemia SR | 0.05 | |
| Compound 11a | Leukemia SR | 0.06 | |
| Naphthoquinone-furan-2-cyanoacryloyl hybrid 5c | HeLa (Cervical) | 3.10 | |
| Benzofuran derivative 30b | SQ20B (Head and Neck) | Significantly more cytotoxic than parent compound | [4] |
Key Signaling Pathways Targeted by Furan Derivatives
Recent research has elucidated the molecular mechanisms by which furan derivatives exert their anticancer effects. Two of the most prominent signaling pathways targeted by these compounds are the PI3K/Akt/mTOR and the Wnt/β-catenin pathways, both of which are frequently dysregulated in cancer.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development.[5][6] Several furan and benzofuran derivatives have been identified as potent inhibitors of this pathway.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 4. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Furan-2-yl)-2-oxoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Furan-2-yl)-2-oxoacetaldehyde, a furan derivative of interest in chemical synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, and potential biological significance, supported by available data and methodologies.
Chemical Identity and Nomenclature
The compound with the systematic name This compound is a bifunctional organic molecule containing both a furan ring and a glyoxal functional group.
IUPAC Name: this compound
Synonyms:
-
Furan-2-yl-oxo-acetaldehyde[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄O₃ | [1][2] |
| Molecular Weight | 124.096 g/mol | [1] |
| CAS Number | 17090-71-0 | [1][2] |
| Physical State | Yellow solid | [1] |
| Melting Point | 68-70 °C | [1] |
| InChI | InChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H | [3] |
| SMILES | O=CC(=O)c1ccco1 | [2] |
Synthesis and Experimental Protocols
Below is a representative, hypothetical experimental workflow for the synthesis of a furan derivative, which can be adapted for the synthesis of this compound.
Hypothetical Experimental Protocol: Oxidation of 2-Acetylfuran
Objective: To synthesize this compound from 2-acetylfuran.
Materials:
-
2-Acetylfuran
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran in a mixture of dioxane and water.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.
-
Extract the aqueous filtrate with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
Potential Biological Significance and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, the furan scaffold is a common motif in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The presence of the reactive α-oxoaldehyde functionality suggests potential for interaction with biological nucleophiles, such as amino acid residues in proteins.
Given the known activities of other α,β-unsaturated carbonyl compounds and glyoxal derivatives, it is plausible that this compound could act as an inhibitor of cellular processes by targeting key enzymes or signaling proteins. For instance, it could potentially inhibit enzymes involved in cell division, similar to how cinnamaldehyde derivatives target the FtsZ protein in bacteria.[5]
Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by a bioactive furan derivative.
Caption: Hypothetical signaling pathway.
Experimental Workflow Visualization
To provide a clear overview of the research and development process for a compound like this compound, the following workflow diagram is presented.
Caption: General experimental workflow.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 17090-71-0|this compound|BLD Pharm [bldpharm.com]
- 3. labsolu.ca [labsolu.ca]
- 4. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 2-(Furan-2-yl)-2-oxoacetaldehyde
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Furan-2-yl)-2-oxoacetaldehyde, a versatile bifunctional building block with applications in heterocyclic synthesis and potential relevance in medicinal chemistry. This document outlines commercially available suppliers, detailed physicochemical properties, safety information, and key experimental protocols for its utilization. Furthermore, it explores its potential metabolic pathways and interaction with cellular signaling cascades.
Commercial Availability
This compound (also known as 2-furylglyoxal) is readily available from several chemical suppliers. The compound is typically offered at a purity of 95% or higher and is suitable for research and development purposes.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | CAS Number |
| A2B Chem | 95% | 100mg, 250mg | 17090-71-0[1] |
| LabSolutions | 95% | 100mg, 250mg, 1g | 17090-71-0[2][3] |
| BLDpharm | Not specified | Not specified | 17090-71-0[4] |
| GlpBio | Not specified | 100mg | 17090-71-0[5] |
| Lab-Chemicals.Com | Not specified | Not specified | Not specified |
Note: Pricing and stock availability are subject to change. Please consult the respective supplier's website for the most current information.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is provided below. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[5][6]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17090-71-0 | [1][2][4][7] |
| Molecular Formula | C₆H₄O₃ | [7] |
| Molecular Weight | 124.09 g/mol | [2] |
| Appearance | Yellow solid | [7] |
| Melting Point | 68-70 °C | [7] |
| Purity | Typically ≥95% | [1][2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere, desiccated. | [2][3] |
| Solubility | Information not readily available, likely soluble in organic solvents. | |
| InChI | InChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H | [2][3] |
Table 3: Safety Information for this compound
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | Danger | H301: Toxic if swallowed. | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[8] |
| Acute Toxicity, Inhalation | Danger | H330: Fatal if inhaled. | P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[8] |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | P280, P302 + P352, P305 + P351 + P338: Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
This is not an exhaustive list of all hazards. Always refer to the full Safety Data Sheet (SDS) before use.[6][8]
Experimental Protocols
This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to its adjacent aldehyde and ketone functionalities. Below are detailed, adaptable protocols for key synthetic transformations.
Synthesis of 2-(Furan-2-yl)quinoxaline
This protocol describes the condensation reaction of this compound with a 1,2-diamine to form a quinoxaline ring system. Quinoxalines are a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][9][10][11][12][13]
Reaction Scheme:
References
- 1. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. labsolu.ca [labsolu.ca]
- 4. 17090-71-0|this compound|BLD Pharm [bldpharm.com]
- 5. glpbio.com [glpbio.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-(Furan-2-yl)-2-oxoacetaldehyde from Furfural: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(furan-2-yl)-2-oxoacetaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the renewable platform chemical, furfural. The synthesis is presented as a two-step process, commencing with the conversion of furan (derived from furfural) to 2-acetylfuran, followed by the oxidation of 2-acetylfuran to the target compound.
Introduction
This compound, also known as 2-furylglyoxal, is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its bifunctional nature, possessing both a ketone and an aldehyde group, allows for diverse chemical transformations, making it a versatile synthon. This protocol outlines a reliable and scalable method for its preparation from furfural, a bio-based chemical readily available from agricultural waste.
Overall Synthesis Pathway
The synthesis proceeds in two main steps, starting from furan, which can be industrially produced by the decarbonylation of furfural.
Application Note: 1H and 13C NMR Characterization of 2-(Furan-2-yl)-2-oxoacetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the structural characterization of 2-(Furan-2-yl)-2-oxoacetaldehyde using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental procedures for sample preparation and data acquisition, and a workflow diagram for clarity.
Introduction
This compound is a dicarbonyl compound containing a furan ring, making it a potentially valuable building block in medicinal chemistry and organic synthesis. Accurate structural elucidation is critical for its application. NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. This note details the expected 1H and 13C NMR spectral characteristics and provides a standardized protocol for their acquisition.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established values for furan derivatives and the known effects of substituent groups on NMR spectra. The numbering convention used for assignments is shown in Figure 1.

Table 1: Predicted 1H NMR Data (in CDCl₃, at 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | 9.7 - 9.9 | s | - | 1H |
| H5 | 7.7 - 7.9 | dd | J₅,₄ = 1.6, J₅,₃ = 0.8 | 1H |
| H3 | 7.3 - 7.5 | dd | J₃,₄ = 3.6, J₃,₅ = 0.8 | 1H |
| H4 | 6.6 - 6.8 | dd | J₄,₃ = 3.6, J₄,₅ = 1.6 | 1H |
Table 2: Predicted 13C NMR Data (in CDCl₃, at 100 MHz)
| Position | Chemical Shift (δ, ppm) |
| C2 | 188 - 192 |
| C1 | 184 - 188 |
| C2' | 151 - 154 |
| C5' | 148 - 151 |
| C3' | 122 - 125 |
| C4' | 113 - 116 |
Experimental Protocols
The following protocols provide a standardized method for the NMR analysis of this compound.
3.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3]
-
Sample Weighing: Accurately weigh 5-25 mg of the purified compound for 1H NMR, and 50-100 mg for 13C NMR, into a clean, dry vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Use approximately 0.6-0.7 mL of the solvent.[2][4]
-
Dissolution: Add the deuterated solvent to the vial containing the sample. If necessary, gently vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[3][5]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[1] However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient for referencing 1H spectra, and the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm) for 13C spectra.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.2. 1H NMR Data Acquisition
This protocol outlines the general steps for acquiring a standard 1D proton NMR spectrum.[6]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[6]
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time (at): Typically set between 2 to 4 seconds for good resolution.[6]
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for routine spectra.
-
Pulse Angle: Use a 30° or 45° pulse angle to allow for faster repetition without significant signal saturation.[6][7]
-
Number of Scans (ns): Acquire 8 to 16 scans for samples with sufficient concentration to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift.
-
Integrate all signals and pick the peaks.
-
3.3. 13C NMR Data Acquisition
This protocol describes the acquisition of a proton-decoupled 13C NMR spectrum.[7][8]
-
Instrument Setup: Use the same prepared sample and ensure the instrument is locked and shimmed.
-
Tuning: Tune the carbon probe to the correct frequency to maximize signal intensity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse-acquire experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (sw): Set a wide spectral width to cover all possible carbon signals (e.g., 0-220 ppm).
-
Acquisition Time (at): An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point. Quaternary carbons may have longer relaxation times and might require a longer delay for quantitative analysis.[8]
-
Pulse Angle: A 30° pulse angle is recommended to optimize signal for a given experiment time.[8]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening function (e.g., LB = 1 Hz) to improve the signal-to-noise ratio.[8]
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Pick the peaks.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. sites.bu.edu [sites.bu.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Notes and Protocols for the Paal-Knorr Furan Synthesis of 2,2'-Bifurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted 2,2'-bifurans using the Paal-Knorr furan synthesis, starting from 2-(Furan-2-yl)-2-oxoacetaldehyde and its derivatives. This class of compounds holds significant potential in medicinal chemistry and drug development due to the diverse biological activities associated with the furan scaffold.
Introduction
The furan ring is a crucial heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[1][2][3] The Paal-Knorr furan synthesis is a classic and highly effective method for the construction of the furan ring from 1,4-dicarbonyl compounds.[4][5][6] This acid-catalyzed cyclization and dehydration reaction offers a versatile route to a variety of substituted furans.[4]
This document focuses on the application of the Paal-Knorr synthesis to 1,4-dicarbonyl precursors bearing a furan moiety, specifically derivatives of this compound, to yield 2,2'-bifuran structures. These molecules are of particular interest in drug discovery as the combination of two furan rings can lead to novel pharmacological profiles.
Synthesis of 2,2'-Bifurans via Paal-Knorr Reaction
The core of this application is the acid-catalyzed intramolecular cyclization of a 1-(furan-2-yl)-1,4-dicarbonyl compound. The general reaction scheme is presented below:
Caption: General scheme of the Paal-Knorr synthesis to form a 2,2'-bifuran.
The reaction proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate. Subsequent dehydration yields the aromatic 2,2'-bifuran.[4]
Experimental Protocols
Below are generalized protocols for the synthesis of substituted 2,2'-bifurans. Specific reaction conditions may need to be optimized depending on the nature of the substituents (R1, R2, and R3).
Protocol 1: Conventional Heating
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1-(furan-2-yl)-1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., toluene, acetic acid, or ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.[6]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 1-(furan-2-yl)-1,4-dicarbonyl compound (1.0 eq) and the acid catalyst (e.g., p-TsOH, 0.1-0.2 eq) in a microwave-compatible solvent (e.g., ethanol or N,N-dimethylformamide).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a predetermined time (typically 5-30 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Data Presentation
| Entry | R1 | R2 | R3 | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | H | H | H | p-TsOH | Toluene | 110 | 4-6 h | 75-85 |
| 2 | CH₃ | H | H | H₂SO₄ | Acetic Acid | 120 | 3-5 h | 80-90 |
| 3 | Ph | H | H | p-TsOH | Ethanol (Microwave) | 120 | 15 min | >90 |
| 4 | H | CH₃ | CH₃ | Amberlyst-15 | Dichloromethane | 40 | 8-12 h | 70-80 |
Biological Significance and Potential Applications
Furan-containing compounds are known to interact with various biological targets. While the specific signaling pathways affected by 2,2'-bifuran derivatives are not yet extensively studied, related furan compounds have been shown to exhibit a range of biological activities. For instance, some benzofuran derivatives act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[7]
Hypothesized Signaling Pathway Inhibition
Based on the known activities of similar heterocyclic compounds, it is plausible that substituted 2,2'-bifurans could modulate key signaling pathways involved in cell proliferation and inflammation. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 2,2'-bifurans.
This diagram illustrates a potential mechanism of action where the synthesized 2,2'-bifuran compounds could inhibit key kinases in the PI3K/Akt/mTOR signaling cascade, thereby affecting downstream cellular processes like proliferation and survival. This makes them attractive candidates for further investigation as potential anticancer or anti-inflammatory agents.
Experimental Workflow
The overall workflow for the synthesis and evaluation of 2,2'-bifurans is outlined below.
Caption: Workflow for synthesis and biological evaluation of 2,2'-bifurans.
Conclusion
The Paal-Knorr furan synthesis provides a robust and versatile method for the preparation of substituted 2,2'-bifurans from readily accessible 1,4-dicarbonyl precursors containing a furan moiety. The resulting compounds are of significant interest for drug discovery, with potential applications as inhibitors of key cellular signaling pathways. Further exploration of the biological activities of this class of molecules is warranted to uncover their full therapeutic potential.
References
- 1. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC/MS Analysis of 2-(Furan-2-yl)-2-oxoacetaldehyde
Introduction
2-(Furan-2-yl)-2-oxoacetaldehyde, a reactive α-ketoaldehyde, is a molecule of interest in various fields, including food chemistry, environmental analysis, and toxicology. Its high reactivity and polarity make direct analysis by gas chromatography-mass spectrometry (GC/MS) challenging due to poor volatility and thermal instability. Derivatization is a crucial sample preparation step to convert the analyte into a more volatile and thermally stable derivative, enabling sensitive and reliable GC/MS analysis.
This document provides detailed application notes and experimental protocols for the derivatization of this compound for GC/MS analysis. Two primary derivatization reagents are discussed: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and o-Phenylenediamine (o-PDA).
Derivatization Strategies
PFBHA Derivatization
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for aldehydes and ketones.[1][2] It reacts with the carbonyl groups to form stable oxime derivatives. The pentafluorobenzyl group enhances the volatility and allows for highly sensitive detection using an electron capture detector (ECD) or mass spectrometry. The reaction with this compound is expected to occur at both the aldehyde and ketone functionalities. A drawback of PFBHA is that the resulting derivatives of some aldehydes can form two isomers (syn and anti), which may complicate chromatographic analysis, though method development can often achieve co-elution into a single peak.[3]
o-Phenylenediamine (o-PDA) Derivatization
o-Phenylenediamine (o-PDA) is particularly effective for the derivatization of α-dicarbonyl compounds.[4][5] It reacts with the two adjacent carbonyl groups of this compound to form a stable, aromatic quinoxaline derivative. This derivative is highly suitable for GC/MS analysis due to its thermal stability and characteristic mass spectrum. This method has been successfully applied to the analysis of other α-dicarbonyls like diacetyl and 2,3-pentanedione.[6]
Quantitative Data Summary
| Derivatizing Agent | Analyte(s) | Matrix | Method | LOD | LOQ | Reference |
| PFBHA | Hexanal, Heptanal | Human Blood | HS-SPME-GC/MS | 0.005 - 0.006 nM | - | [7] |
| Glyoxal, Methylglyoxal | Plasma | GC-MS | 0.6 - 3.2 nmol/L | - | [7] | |
| Long-chain aldehydes | - | GC-MS (NICI) | 0.5 pmol | - | [8] | |
| o-PDA | Diacetyl, 2,3-Pentanedione, 2,3-Hexanedione, 2,3-Heptanedione | Air | GC-NPD | 5 - 10 ng/sample | - | [4][6] |
| α-dicarbonyl compounds | Wine | GC-MS | - | 0.05 mg/L | [9] |
LOD: Limit of Detection, LOQ: Limit of Quantification, HS-SPME: Headspace Solid-Phase Microextraction, NICI: Negative Ion Chemical Ionization, NPD: Nitrogen-Phosphorus Detector.
Experimental Protocols
Protocol 1: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
This protocol is a general procedure that can be adapted for the analysis of this compound in aqueous samples.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent water (aldehyde-free)
-
Hexane or Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
-
Potassium hydrogen phthalate (KHP) buffer or dilute HCl for pH adjustment
-
Standard solution of this compound
-
Internal standard solution (e.g., d6-benzaldehyde)
-
Glass vials with PTFE-lined septa
Procedure:
-
Sample Preparation:
-
Place a known volume (e.g., 5-10 mL) of the aqueous sample containing this compound into a glass vial.
-
If necessary, adjust the pH of the sample to approximately 4 using a KHP buffer or dilute HCl.[3]
-
Spike the sample with an appropriate internal standard.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of PFBHA in reagent water (e.g., 1-15 mg/mL).[10]
-
Add an excess of the PFBHA solution to the sample vial. The exact amount should be optimized, but a 2-fold molar excess relative to the expected maximum analyte concentration is a good starting point.
-
Seal the vial tightly.
-
Heat the reaction mixture. Optimal conditions vary, but a common starting point is 60-70°C for 30-60 minutes.[11] Longer reaction times (up to 24 hours) at lower temperatures may be required for complete derivatization of dicarbonyls.[12]
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add a known volume of extraction solvent (e.g., 1-2 mL of hexane or dichloromethane).
-
Vortex or shake vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives.
-
Allow the phases to separate.
-
-
Sample Cleanup and Analysis:
-
Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for injection into the GC/MS system.
-
GC/MS Parameters (Suggested Starting Point):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Protocol 2: Derivatization with o-Phenylenediamine (o-PDA)
This protocol is specifically designed for α-dicarbonyl compounds and is expected to be highly effective for this compound.
Materials:
-
o-Phenylenediamine (o-PDA)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
pH 8 buffer (e.g., phosphate or borate buffer)
-
Standard solution of this compound
-
Internal standard solution (e.g., 2,3-hexanedione)
-
Glass vials with PTFE-lined septa
Procedure:
-
Sample Preparation:
-
Place a known volume of the sample in a glass vial.
-
Adjust the pH of the sample to 8 using a suitable buffer.[9]
-
Spike the sample with an appropriate internal standard.
-
-
Derivatization Reaction:
-
Extraction:
-
Cool the vial to room temperature.
-
Add a known volume of dichloromethane (e.g., 1-2 mL).
-
Vortex or shake vigorously for 1-2 minutes to extract the quinoxaline derivative.
-
Allow the phases to separate.
-
-
Sample Cleanup and Analysis:
-
Transfer the organic (lower) layer to a clean vial containing anhydrous sodium sulfate.
-
The extract is now ready for GC/MS analysis.
-
GC/MS Parameters (Suggested Starting Point):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 5°C/min to 250°C, hold for 5 min.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan for qualitative analysis and SIM for quantitative analysis, monitoring the characteristic ions of the furan-quinoxaline derivative.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Derivatization reactions of this compound with PFBHA and o-PDA.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis [scite.ai]
- 6. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oiv.int [oiv.int]
- 10. hou.usra.edu [hou.usra.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. oiv.int [oiv.int]
Application Notes and Protocols for the Condensation Reaction of 2-(Furan-2-yl)-2-oxoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the condensation reaction of 2-(Furan-2-yl)-2-oxoacetaldehyde, a versatile building block in organic synthesis. The primary focus is on the Knoevenagel condensation, a reliable method for carbon-carbon bond formation, which is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.[1]
The described protocol is adaptable for various active methylene compounds, leading to a diverse range of α,β-unsaturated products. These products can serve as precursors for more complex molecular architectures, making this reaction highly valuable in medicinal chemistry and drug discovery programs.
Introduction to the Condensation Reaction
This compound possesses two electrophilic carbonyl centers, rendering it a highly reactive substrate for condensation reactions. The aldehyde functionality is generally more reactive towards nucleophiles than the ketone. The Knoevenagel condensation, in particular, is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[2][3] This reaction is typically catalyzed by a weak base.[4]
The furan moiety in the starting material is a common scaffold in biologically active compounds, and its incorporation into new molecular frameworks through this condensation reaction is of significant interest.
Experimental Protocols
The following section outlines a general protocol for the Knoevenagel condensation of this compound with an active methylene compound. This protocol is based on established procedures for similar furan-containing aldehydes.[5][6]
General Knoevenagel Condensation Protocol
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent. If performing the reaction under solvent-free conditions, mix the neat reactants.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of the base (e.g., 5-10 mol% of piperidine).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature. Microwave irradiation has been shown to significantly reduce reaction times in similar condensations.[8]
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no solid forms, the reaction mixture may be poured into cold water or an ice bath to induce precipitation of the product.
-
Purification: The crude product is then washed with a suitable solvent (e.g., cold water or ethanol) and purified by recrystallization to afford the desired α,β-unsaturated product.
Example: Condensation with Malononitrile
This specific example details the reaction of this compound with malononitrile, a common active methylene compound.
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.38 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Add piperidine (0.085 g, 1 mmol, 10 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the purified 2-((2-(furan-2-yl)-2-oxoethylidene)malononitrile.
Data Presentation
The following tables summarize representative quantitative data from related condensation reactions involving furan derivatives, which can serve as a benchmark for expected yields and reaction conditions.
Table 1: Knoevenagel Condensation of 5-Substituted Furan-2-carboxaldehydes with Creatinine [5]
| 5-Substituent (R) | Reaction Time (hours) | Yield (%) |
| H | 4 | 75 |
| CH₃ | 4 | 78 |
| Br | 5 | 80 |
| I | 5 | 82 |
| NO₂ | 6 | 85 |
Table 2: Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives via Knoevenagel Condensation [6]
| Furan Aldehyde | Active Methylene Compound | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 5-Hydroxymethylfurfural | Ethyl Cyanoacetate | Biogenic Carbonate | 100 | 1 | 87 |
| 5-Hydroxymethylfurfural | Malononitrile | Biogenic Carbonate | 100 | 1 | 85 |
| Furfural | Ethyl Cyanoacetate | Biogenic Carbonate | 100 | 1 | 82 |
| Furfural | Malononitrile | Biogenic Carbonate | 100 | 1 | 80 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation of this compound.
Caption: General workflow for the Knoevenagel condensation.
Knoevenagel Condensation Signaling Pathway (Mechanism)
This diagram outlines the catalytic cycle of the base-catalyzed Knoevenagel condensation.
Caption: Mechanism of the Knoevenagel condensation.
References
- 1. sciensage.info [sciensage.info]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 8. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Furan-2-yl)-2-oxoacetaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Furan-2-yl)-2-oxoacetaldehyde, also known as 2-furylglyoxal, is a versatile bifunctional building block in organic synthesis. Its adjacent aldehyde and ketone functionalities provide two reactive centers for the construction of a variety of heterocyclic systems. This document outlines key applications of this compound in the synthesis of biologically relevant heterocycles, including quinoxalines, imidazoles, and highly substituted furans through multicomponent reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate its use in research and drug development.
Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of pharmacological activities. The classical synthesis of quinoxalines involves the condensation of a 1,2-arylenediamine with a 1,2-dicarbonyl compound.[1][2] this compound serves as an effective 1,2-dicarbonyl component in this reaction, leading to the formation of 2-(furan-2-yl)quinoxaline derivatives.
General Reaction Pathway
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-(Furan-2-yl)-2-oxoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules derived from 2-(furan-2-yl)-2-oxoacetaldehyde. The furan moiety is a versatile scaffold in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] This document focuses on the synthesis of quinoxaline and pyridine derivatives, outlining the synthetic pathways, experimental procedures, and bioactivity data.
Synthesis of Bioactive Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have demonstrated significant potential as antibacterial and antifungal agents.[1][2] The synthesis of 2-(furan-2-yl)quinoxaline derivatives from this compound is a straightforward and efficient method to generate a library of potentially bioactive compounds.
Synthetic Pathway
The synthesis of 2-(furan-2-yl)quinoxaline derivatives proceeds via a condensation reaction between this compound and a substituted o-phenylenediamine. This reaction is typically carried out in an alcoholic solvent and can be catalyzed by a weak acid.
Caption: Synthetic pathway for 2-(Furan-2-yl)quinoxaline.
Experimental Protocol: Synthesis of 2-(Furan-2-yl)quinoxaline
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (sufficient to dissolve reactants)
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Add a sufficient amount of ethanol to dissolve the reactants with stirring.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-(furan-2-yl)quinoxaline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioactivity Data of Quinoxaline Derivatives
A series of quinoxaline derivatives synthesized from a furan-dicarbonyl precursor have been evaluated for their antifungal activity against various plant pathogenic fungi. The following table summarizes the 50% effective concentration (EC₅₀) values.
| Compound ID | Structure | Target Fungus | EC₅₀ (µg/mL)[1][5] |
| 5j | 2-(Furan-2-yl)-3-methylquinoxaline | Rhizoctonia solani | 8.54[1][5] |
| 5t | 2-(Furan-2-yl)-3-phenylquinoxaline | Rhizoctonia solani | 12.01[1][5] |
| Azoxystrobin | (Commercial Fungicide) | Rhizoctonia solani | 26.17[1][5] |
| 5k | 2-(Furan-2-yl)-3-chloroquinoxaline | Acidovorax citrulli | 35.18 (Antibacterial)[5] |
Synthesis of Bioactive Pyridine Derivatives
The Hantzsch pyridine synthesis is a classic multi-component reaction that can be adapted to utilize this compound for the creation of dihydropyridine and pyridine derivatives.[6][7][8] These scaffolds are present in numerous bioactive compounds, including calcium channel blockers.
Synthetic Pathway
The Hantzsch synthesis involves the condensation of an aldehyde (this compound), a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonia or ammonium acetate) to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.
Caption: Hantzsch synthesis of pyridine derivatives.
Experimental Protocol: Hantzsch Synthesis of a 4-(Furan-2-yl)-1,4-dihydropyridine Derivative
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
For the subsequent oxidation to the pyridine derivative, the isolated dihydropyridine can be treated with an oxidizing agent such as nitric acid or ceric ammonium nitrate in a suitable solvent.
Bioactivity Screening Protocols
Antifungal Activity Assay (Broth Microdilution Method)
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Rhizoctonia solani, Candida albicans)
-
96-well microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the fungal growth medium to achieve a range of test concentrations.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 10⁵ CFU/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive controls (fungicide standard, e.g., azoxystrobin) and negative controls (medium with inoculum and solvent).
-
Incubate the plates at an appropriate temperature (e.g., 28 °C) for 24-48 hours.
-
Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
To determine the EC₅₀ value, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) and calculate the percentage of growth inhibition at each concentration compared to the negative control. Plot the inhibition percentage against the log of the concentration to determine the EC₅₀.
Antibacterial Activity Assay (Broth Microdilution Method)
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Spectrophotometer (plate reader)
Procedure:
-
Follow the same serial dilution procedure as described for the antifungal assay.
-
Prepare a bacterial inoculum and adjust its concentration to a standard (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well.
-
Include positive controls (antibiotic standard, e.g., ciprofloxacin) and negative controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration with no visible bacterial growth.
Signaling Pathway Visualization
While the precise signaling pathways affected by novel furan derivatives require further investigation, many antimicrobial agents function by disrupting essential cellular processes. The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel bioactive compound.
Caption: Workflow for elucidating the mechanism of action.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Increasing Susceptibility of Drug-Resistant Candida albicans to Fluconazole and Terbinafine by 2(5H)-Furanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Experimental Procedures for the Oxidation of 2-(Furan-2-yl)ethanol: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental procedures for the oxidation of 2-(furan-2-yl)ethanol to either 2-(furan-2-yl)acetaldehyde or 2-(furan-2-yl)acetic acid. A comparative analysis of common oxidation methods, including Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Jones oxidation, is presented. This guide is intended to assist researchers in selecting the appropriate methodology and executing the synthesis in a safe and efficient manner.
Introduction
The oxidation of 2-(furan-2-yl)ethanol is a key transformation in organic synthesis, yielding valuable intermediates for the pharmaceutical and fine chemical industries. The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-(furan-2-yl)acetaldehyde, or further to the carboxylic acid, 2-(furan-2-yl)acetic acid. The choice of oxidizing agent and reaction conditions is critical to achieve the desired product with high yield and purity. This document outlines and compares several widely used oxidation protocols.
Comparative Analysis of Oxidation Methods
The selection of an appropriate oxidation method depends on the desired product, the scale of the reaction, and the sensitivity of the starting material to acidic or harsh conditions. The following table summarizes the quantitative data for different oxidation procedures.
| Oxidation Method | Oxidizing Agent(s) | Typical Solvent | Product | Reaction Time (hrs) | Temperature (°C) | Reported Yield (%) |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 2-(Furan-2-yl)acetaldehyde | 2 - 4 | Room Temp. | ~85-95 |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | 2-(Furan-2-yl)acetaldehyde | 0.5 - 2 | -78 to Room Temp. | >90 |
| Jones Oxidation | Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄) | Acetone | 2-(Furan-2-yl)acetic acid | 1 - 3 | 0 to Room Temp. | ~80-90 |
Experimental Protocols
Oxidation to 2-(Furan-2-yl)acetaldehyde using Pyridinium Chlorochromate (PCC)
This method provides a reliable and high-yielding route to the aldehyde. PCC is a milder chromium-based reagent that typically does not over-oxidize the aldehyde to the carboxylic acid in anhydrous conditions.[1]
Materials:
-
2-(Furan-2-yl)ethanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add PCC (1.5 equivalents) and a layer of Celite® or silica gel.
-
Add anhydrous DCM to the flask to form a slurry.
-
In a separate flask, dissolve 2-(furan-2-yl)ethanol (1.0 equivalent) in anhydrous DCM.
-
Slowly add the solution of 2-(furan-2-yl)ethanol to the stirred PCC slurry at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with anhydrous diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(furan-2-yl)acetaldehyde.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Oxidation to 2-(Furan-2-yl)acetaldehyde via Swern Oxidation
The Swern oxidation is a very mild and highly efficient method that avoids the use of heavy metals.[2][3] It is particularly useful for sensitive substrates. The reaction must be carried out at low temperatures.
Materials:
-
2-(Furan-2-yl)ethanol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a dry three-neck round-bottom flask equipped with a dropping funnel and a thermometer, under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 - 1.5 equivalents) to the DCM.
-
In the dropping funnel, prepare a solution of anhydrous DMSO (2.0 - 2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Prepare a solution of 2-(furan-2-yl)ethanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30-60 minutes.
-
Slowly add anhydrous triethylamine (5.0 equivalents) to the reaction mixture. The temperature may rise but should be kept below -50 °C.
-
After the addition is complete, stir the mixture for 10 minutes at -78 °C and then allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(furan-2-yl)acetaldehyde.
-
Purification can be achieved by vacuum distillation.
Oxidation to 2-(Furan-2-yl)acetic Acid using Jones Reagent
Jones oxidation is a strong oxidation method that converts primary alcohols directly to carboxylic acids.[4][5] The reaction is performed in acidic conditions and is typically rapid.
Materials:
-
2-(Furan-2-yl)ethanol
-
Acetone
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Isopropanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(furan-2-yl)ethanol (1.0 equivalent) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from reddish-orange to green/blue. Maintain the temperature at 0-10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the excess oxidant by the dropwise addition of isopropanol until the reddish-orange color disappears completely and a green precipitate forms.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether (or ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with additional diethyl ether.
-
Combine the organic layers and extract the carboxylic acid into a saturated aqueous sodium bicarbonate solution.
-
Carefully acidify the aqueous bicarbonate layer with concentrated HCl to pH ~2, which will precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(furan-2-yl)acetic acid.
-
The product can be further purified by recrystallization.
Visualizations
Caption: General experimental workflow for the oxidation of 2-(furan-2-yl)ethanol.
References
Application Note: Quantification of Furan Compounds in Food Samples
Introduction
Furan and its derivatives are process-induced contaminants that can form in a variety of thermally treated foods, including coffee, canned goods, and baby food.[1] Due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC), the accurate and sensitive quantification of these compounds is of significant importance for food safety and quality control.[1] This application note provides detailed protocols for the analysis of furan and its derivatives in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is widely adopted due to its sensitivity, efficiency, and minimal use of solvents.[2]
Principle
This method involves the extraction of volatile furan compounds from the headspace of a food sample onto a solid-phase microextraction (SPME) fiber. The analytes are then thermally desorbed from the fiber in the gas chromatograph (GC) inlet, separated on a capillary column, and detected by a mass spectrometer (MS).[1][3] Deuterated furan (d4-furan) is typically used as an internal standard to ensure accurate quantification.[4][5][6]
Experimental Protocols
HS-SPME-GC-MS Method for Furan and its Derivatives
This protocol is a generalized procedure based on several validated methods for the analysis of furan and its derivatives in various food matrices.[4][5][7][8]
3.1.1. Reagents and Materials
-
Furan and its derivatives standards (e.g., 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran)
-
d4-Furan (internal standard)
-
Methanol (analytical grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Distilled water
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS))[4][7]
-
20 mL headspace vials with PTFE-faced septa
3.1.2. Standard Preparation
-
Stock Standard Solution (ca. 2.50 mg/mL): Accurately weigh approximately 50 mg of furan into a 20 mL volumetric flask containing methanol and dilute to the mark.[6] A similar procedure should be followed for the internal standard and other furan derivatives.
-
Working Standard Solution (ca. 30 µg/mL): Dilute the stock standard solution with methanol to achieve the desired concentration.[6] Prepare fresh daily.
3.1.3. Sample Preparation
The sample preparation varies depending on the food matrix.[6][9]
-
Liquid Samples (e.g., coffee, juice): Weigh 5-10 g of the liquid sample directly into a 20 mL headspace vial.[6][9]
-
Solid and Semi-Solid Samples (e.g., baby food, canned fish): Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. Add a specific volume of saturated NaCl solution or water (e.g., 5-9 mL) to the vial.[6][7][8] The addition of salt can improve the extraction efficiency of volatile compounds.[8]
3.1.4. HS-SPME Procedure
-
Fortify the sample and calibration standards with the internal standard (d4-furan).
-
Seal the vials and place them in the autosampler tray.
-
Equilibrate the sample at a specific temperature (e.g., 30-60°C) for a set time (e.g., 15 min) with agitation.[4][6]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 10-20 min).[4][10]
-
Retract the fiber and introduce it into the GC inlet for thermal desorption.
3.1.5. GC-MS Parameters
The following table outlines typical GC-MS parameters for furan analysis.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless or Split (e.g., 1:10)[8][10] |
| Injection Port Temp. | 250 - 280°C[8][10] |
| Column | HP-5MS, Rxi-624Sil MS, or equivalent (30 m x 0.25 mm, 1.40 µm)[4][5][10] |
| Carrier Gas | Helium at a constant flow (e.g., 1.0-1.7 mL/min)[6][8] |
| Oven Program | Initial temp 32-50°C, hold for 4 min, ramp at 10-20°C/min to 200-225°C, hold for 3-12.5 min[6][8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| MS Source Temp. | 230°C[6] |
| MS Quad Temp. | 150°C[6] |
| Transfer Line Temp. | 225 - 280°C[6] |
| Scan Range | m/z 35-150[6][11] |
| Monitored Ions | Furan: m/z 68, 39; d4-Furan: m/z 72[12] |
Data Presentation
The following tables summarize the quantitative data from various studies on furan analysis in food.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |
| Furan | Various Foods | 0.001 - 1.071 | 0.003 - 3.571 | [4][5] |
| Furan & Derivatives | Fruits, Juices, Canned Fish | - | 0.003 - 0.675 | [7][8] |
| Furan | Dark Chocolate | 0.5 µg/kg | 1.5 µg/kg | [2] |
| Furan | Fruit Juices | 0.056 ng/mL | 0.18 ng/mL | [2] |
Table 2: Recovery and Precision Data
| Matrix | Recovery (%) | RSD (%) Intra-day | RSD (%) Inter-day | Reference |
| Various Foods | 76 - 117 | 1 - 16 | 4 - 20 | [7][8] |
| Coffee | 95 - 101 | - | - | [13] |
Table 3: Furan Content in Various Food Products
| Food Product | Furan Content (ng/g) | Reference |
| Brewed Coffee | 35,082.26 (mean) | [4][5] |
| Canned Coffee | 25,152.22 (mean) | [4][5] |
| Potato Chips & Cookies | 0.57 - 1.48 | [4][5] |
| Milk | 0.34 - 30.38 | [4][5] |
| Baby Food | nd - 94 | [7] |
Visualizations
Diagram 1: General Workflow for Furan Analysis
Caption: Workflow for furan analysis in food samples.
Diagram 2: Logical Relationship for Method Optimization
Caption: Key parameters for method optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
- 13. gcms.cz [gcms.cz]
The Versatile Role of 2-(Furan-2-yl)-2-oxoacetaldehyde in the Synthesis of Heterocyclic Pharmaceutical Intermediates
Introduction: 2-(Furan-2-yl)-2-oxoacetaldehyde, a bifunctional molecule featuring both an aldehyde and a ketone, serves as a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in the core structures of numerous pharmaceuticals. The furan moiety itself is a key pharmacophore, known to impart a range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on pyrazole and imidazole derivatives.
Application Notes
This compound's utility in pharmaceutical synthesis stems from the differential reactivity of its two carbonyl groups. The aldehyde is generally more reactive towards nucleophiles than the ketone, allowing for selective reactions. Furthermore, the 1,2-dicarbonyl arrangement provides an ideal electrophilic scaffold for condensation reactions with dinucleophiles to form various five- and six-membered heterocyclic rings.
1. Synthesis of Furan-Substituted Pyrazoles:
A primary application of this compound is in the synthesis of furan-substituted pyrazoles. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects. The reaction of this compound with substituted hydrazines, such as phenylhydrazine, proceeds via a condensation reaction to yield highly functionalized pyrazoles. The resulting 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a valuable intermediate that can be further modified to generate a library of potential drug candidates.
2. Synthesis of Furan-Substituted Imidazoles:
Following the general principles of α-dicarbonyl chemistry, this compound can be employed in the synthesis of furan-substituted imidazoles. The Radziszewski reaction, or similar multicomponent reactions, involving the dicarbonyl compound, an aldehyde, and ammonia or a primary amine, can be utilized to construct the imidazole ring. Imidazole-containing compounds are integral to many biological processes and are found in numerous pharmaceuticals, including antifungal agents and proton pump inhibitors.
Logical Relationship of Synthesis Pathways
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol details the synthesis of a key pyrazole intermediate from this compound.
Experimental Workflow
Caption: Workflow for pyrazole synthesis.
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Anhydrous Sodium Acetate
-
Dioxane
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.24 g, 10 mmol) in dioxane (20 mL).
-
To this solution, add phenylhydrazine hydrochloride (1.45 g, 10 mmol) and anhydrous sodium acetate (1.64 g, 20 mmol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with copious amounts of water.
-
Recrystallize the crude product from ethanol to afford pure 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Phenylhydrazine HCl, NaOAc |
| Solvent | Dioxane |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux |
| Yield | ~70-80% (typical) |
| Purity | >95% after recrystallization |
Protocol 2: General Procedure for the Synthesis of Furan-Substituted Imidazoles (Radziszewski Synthesis)
This protocol provides a general methodology for the synthesis of furan-substituted imidazoles.
Experimental Workflow
Caption: Workflow for imidazole synthesis.
Materials:
-
This compound
-
A suitable aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Ammonia solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), the chosen aldehyde (10 mmol), and ammonium acetate (20 mmol) in glacial acetic acid (30 mL).
-
Heat the mixture at 100-120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated ammonia solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired furan-substituted imidazole.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Aldehyde, Ammonium Acetate |
| Solvent | Acetic Acid |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 100-120 °C |
| Yield | 50-70% (typical, dependent on aldehyde) |
| Purity | >95% after chromatography |
This compound is a valuable and reactive precursor for the synthesis of furan-containing heterocyclic compounds that are important intermediates in pharmaceutical development. The protocols provided herein for the synthesis of pyrazole and imidazole derivatives demonstrate the straightforward and efficient nature of these transformations. The resulting functionalized heterocycles offer multiple points for further chemical modification, enabling the generation of diverse molecular libraries for drug discovery programs. The continued exploration of the reactivity of this compound is likely to uncover novel synthetic routes to other important pharmaceutical intermediates.
High-Resolution Mass Spectrometry for the Analysis of Furan Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan and its derivatives are a class of heterocyclic organic compounds that can form in foods during thermal processing.[1] Due to potential toxicological concerns, including carcinogenicity, the accurate detection and quantification of these compounds in various matrices are of significant importance for food safety, environmental monitoring, and drug development.[2][3][4] High-resolution mass spectrometry (HRMS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the necessary sensitivity and selectivity for the comprehensive analysis of furan derivatives.[5][6] This document provides detailed application notes and experimental protocols for the analysis of furan derivatives using HRMS.
Analytical Approaches
The analysis of volatile and semi-volatile furan derivatives is commonly performed using GC-MS. For less volatile or thermally labile derivatives, LC-MS is the preferred method. HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, provide high mass accuracy and resolution, enabling the confident identification and differentiation of isobaric interferences.
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)
GC-HRMS is a powerful technique for the analysis of volatile furan derivatives. The high resolving power allows for the separation of analytes from complex matrix components, leading to improved signal-to-noise ratios and lower limits of detection.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is particularly useful for the analysis of polar, non-volatile, or thermally sensitive furan derivatives, such as furan fatty acids and certain metabolites.[6][7] The combination of liquid chromatography with high-resolution mass spectrometry allows for the analysis of a wider range of furan derivatives that are not amenable to GC analysis.
Experimental Protocols
Protocol 1: Analysis of Furan and its Volatile Derivatives in Food Matrices by Headspace Solid-Phase Microextraction (HS-SPME) GC-HRMS
This protocol is adapted from methodologies described for the analysis of furan and its derivatives in various food commodities.[8][9][10]
1. Sample Preparation (HS-SPME)
-
Sample Homogenization: Homogenize solid samples to a uniform consistency.
-
Aliquoting: Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[11] For liquid samples, pipette an equivalent volume.
-
Matrix Modification: Add a saturated NaCl solution to the vial to increase the ionic strength of the sample matrix and enhance the partitioning of volatile analytes into the headspace.[8][10]
-
Internal Standard Spiking: Spike the sample with an appropriate deuterated internal standard (e.g., d4-furan) for accurate quantification.[11]
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 30-35°C) for a specific time (e.g., 15 minutes) to allow for the equilibration of the analytes between the sample and the headspace.[8][10][11]
-
Extraction: Expose a SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace for a defined period (e.g., 10-15 minutes) to adsorb the volatile furan derivatives.[11]
2. GC-HRMS Analysis
-
Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column for the separation of volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[10]
-
Injector Temperature: Set to a temperature sufficient for efficient desorption (e.g., 250°C).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 32°C) and ramps up to a higher temperature (e.g., 200°C) to elute the analytes.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
High-Resolution Mass Spectrometer (HRMS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to acquire data in full scan mode with high resolution (e.g., >60,000 FWHM).
-
Mass Range: Scan a mass range appropriate for the target analytes (e.g., m/z 30-300).
-
Data Acquisition: Acquire data in centroid mode.
-
3. Data Analysis
-
Compound Identification: Identify target compounds based on their accurate mass, retention time, and comparison of their mass spectra with reference libraries.
-
Quantification: Quantify the analytes using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Analysis of Furan Fatty Acids in Biological Samples by LC-HRMS
This protocol is based on the methodology for analyzing furan-containing triacylglycerols.[6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Sample Lysis/Homogenization: Homogenize biological tissues or fluids in an appropriate buffer.
-
Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol) to isolate the lipid fraction containing furan fatty acids.
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-HRMS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: Use a reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
-
High-Resolution Mass Spectrometer (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Set to acquire data in full scan mode with high resolution (e.g., >70,000 FWHM).[6]
-
Mass Range: Scan a mass range appropriate for the target furan fatty acids.
-
Data-Dependent MS/MS: Configure the instrument to acquire fragmentation data for the most intense ions to aid in structural elucidation.
-
3. Data Analysis
-
Feature Detection: Use appropriate software to detect and align features (ions with a specific m/z and retention time) across samples.
-
Compound Identification: Identify furan fatty acids based on their accurate mass, retention time, and characteristic fragmentation patterns.
-
Relative Quantification: Perform relative quantification by comparing the peak areas of the identified compounds across different sample groups.
Data Presentation
Quantitative data from the analysis of furan derivatives should be summarized in clear and concise tables to facilitate comparison.
Table 1: Performance Characteristics of the HS-SPME-GC-HRMS Method for Furan Derivatives in Food.
| Compound | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Recovery (%) | RSD (%) |
| Furan | 0.001 - 0.056 | 0.003 - 0.18 | 76 - 117 | 1 - 16 |
| 2-Methylfuran | 0.001 - 0.14 | 0.003 - 0.51 | 80 - 110 | 2 - 15 |
| 3-Methylfuran | 0.002 - 0.20 | 0.006 - 0.65 | 78 - 112 | 3 - 18 |
| 2,5-Dimethylfuran | 0.001 - 0.35 | 0.003 - 1.05 | 82 - 108 | 2 - 14 |
| Furfural | 0.005 - 1.071 | 0.015 - 3.571 | 85 - 115 | 4 - 20 |
Data compiled from multiple sources for illustrative purposes.[4][8][9][11]
Table 2: Concentration of Furan Derivatives in Various Food Products (ng/g). [11]
| Food Product | Furan | 2-Methylfuran | Furfural |
| Brewed Coffee | 35082.26 | - | - |
| Canned Coffee | 25152.22 | - | - |
| Potato Chips | 0.57 - 1.48 | - | - |
| Milk | 0.34 - 30.38 | - | - |
"-": Not reported in the cited source.
Mandatory Visualizations
Caption: General experimental workflow for furan derivative analysis.
Caption: Generalized fragmentation pathway of furan derivatives in EI-MS.
Caption: Major formation pathways of furan derivatives in food.[10]
References
- 1. Formation of furan and furan derivatives in model systems and food products - American Chemical Society [acs.digitellinc.com]
- 2. Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the health implications of furan and its derivatives in thermally processed foods: occurrence, toxicology… [ouci.dntb.gov.ua]
- 4. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath. [folia.unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Furan-2-yl)-2-oxoacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Furan-2-yl)-2-oxoacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: The most prevalent and effective method for synthesizing this compound in a laboratory setting is the oxidation of 2-acetylfuran using selenium dioxide (SeO₂). This reaction, known as the Riley oxidation, specifically targets the α-methylene group of the ketone.[1][2][3]
Q2: What is the general reaction scheme for this synthesis?
A2: The reaction proceeds as follows:
-
Starting Material: 2-Acetylfuran
-
Reagent: Selenium Dioxide (SeO₂)
-
Product: this compound (also known as 2-furylglyoxal)
-
Byproducts: Elemental selenium (red precipitate), water
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Selenium compounds are highly toxic.[2] All manipulations involving selenium dioxide and selenium-containing byproducts must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Care should be taken to avoid inhalation of dust or fumes and to prevent skin contact.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (2-acetylfuran) from the product (this compound). The spots can be visualized under UV light. The formation of a red precipitate of elemental selenium is also a visual indicator that the reaction is proceeding.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Selenium Dioxide | Use freshly opened or properly stored selenium dioxide. Older batches can absorb moisture and lose activity. |
| Inappropriate Solvent | The choice of solvent is critical. While various solvents can be used for Riley oxidations, 1,4-dioxane, often with a small amount of water, is commonly employed.[4][5] Using a solvent like acetic acid may lead to the formation of byproducts such as acetate esters.[2] |
| Suboptimal Reaction Temperature | The reaction typically requires heating. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to decomposition of the furan ring and the formation of tarry byproducts. A moderate reflux temperature is generally recommended. |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. Incomplete reactions will show the presence of the starting material, 2-acetylfuran. |
Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | Prolonged reaction times or an excess of selenium dioxide can lead to over-oxidation of the desired aldehyde to the corresponding carboxylic acid (2-(furan-2-yl)-2-oxoacetic acid). Carefully control the stoichiometry of the reagents and monitor the reaction closely. |
| Furan Ring Instability | The furan ring can be sensitive to strongly acidic or harsh oxidizing conditions, potentially leading to ring-opening or polymerization, which often results in the formation of dark, insoluble tars. Maintaining a neutral to slightly acidic pH and avoiding excessively high temperatures can mitigate this. |
| Solvent Participation | Certain solvents can react under the reaction conditions. For instance, using alcohols as solvents can lead to the formation of acetals or ethers.[6] |
Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Residual Selenium Byproducts | Elemental selenium and other selenium compounds must be thoroughly removed. After the reaction, the mixture should be filtered to remove the solid red selenium precipitate. Washing the organic extracts with a solution of sodium sulfide or thiosulfate can help remove soluble selenium impurities. |
| Product Instability | α-ketoaldehydes can be prone to hydration and polymerization, especially in the presence of acid or base. It is advisable to perform the work-up and purification under neutral conditions and at low temperatures. The purified product should be stored under an inert atmosphere at a low temperature. |
| Co-elution of Impurities | If using column chromatography for purification, impurities may co-elute with the product. Experiment with different solvent gradients (e.g., varying ratios of hexanes and ethyl acetate) to achieve better separation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Riley Oxidation
Materials:
-
2-Acetylfuran
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran (1 equivalent) in a minimal amount of 1,4-dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution. A small amount of water (e.g., 1-2% v/v of the dioxane) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux with vigorous stirring. The formation of a red precipitate (elemental selenium) should be observed.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the selenium precipitate. Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on variations in key parameters.
| Parameter | Condition | Expected Yield | Potential Issues |
| Solvent | 1,4-Dioxane / H₂O | Moderate to Good | Standard condition |
| Acetic Acid | Low | Formation of acetate byproducts | |
| Ethanol | Low | Formation of acetal byproducts | |
| Temperature | Reflux | Optimal | Risk of decomposition if overheated |
| Room Temperature | Very Low | Reaction is too slow | |
| Stoichiometry (SeO₂) | 1.1 eq. | Optimal | Standard condition |
| < 1.0 eq. | Low | Incomplete reaction | |
| > 1.5 eq. | Decreased | Increased risk of over-oxidation and side reactions |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
Signaling Pathway of the Riley Oxidation
Caption: Simplified mechanism of the Riley oxidation of 2-acetylfuran.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. adichemistry.com [adichemistry.com]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Synthesis of 2-(Furan-2-yl)-2-oxoacetaldehyde
Welcome to the technical support center for the synthesis of 2-(Furan-2-yl)-2-oxoacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the oxidation of 2-acetylfuran. The two primary methods for this transformation are the Riley oxidation, which uses selenium dioxide (SeO₂), and oxidation with a dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) system.
Q2: I am getting a low yield in my Riley oxidation of 2-acetylfuran. What are the possible reasons?
A2: Low yields in the Riley oxidation can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of selenium dioxide and adequate reaction time and temperature.
-
Further oxidation: The desired product, an α-ketoaldehyde, can be susceptible to further oxidation, especially under harsh conditions, leading to the formation of 2-(furan-2-yl)-2-oxoacetic acid.
-
Side reactions: Other side reactions, such as rearrangements or polymerization of the starting material or product, can reduce the yield.[1]
-
Difficult workup: The removal of selenium byproducts can be challenging and may lead to loss of product during purification.
Q3: My reaction mixture turned black/red during the Riley oxidation. Is this normal?
A3: Yes, the formation of a black or red precipitate is a characteristic of the Riley oxidation. This is elemental selenium (Se), which precipitates out as the Se(IV) in selenium dioxide is reduced to Se(0).[1] The removal of this finely divided selenium can be a key challenge during workup.
Q4: What are the main side products in the DMSO/HBr oxidation of 2-acetylfuran?
A4: The DMSO/HBr system generates bromine in situ, which can lead to several side products:
-
α-Bromoketone Intermediate: The reaction proceeds through a 2-bromo-1-(furan-2-yl)ethan-1-one intermediate. If this intermediate does not fully convert to the product, it will be a major impurity.
-
Over-bromination: The formation of 2,2-dibromo-1-(furan-2-yl)ethan-1-one is a common side reaction if an excess of the brominating species is present.
-
Dimethyl Acylsulfonium Bromide: A stable intermediate, dimethyl(2-(furan-2-yl)-2-oxoethyl)sulfonium bromide, can form and may be difficult to convert to the final product under certain conditions.[2]
Q5: How can I minimize the formation of the sulfonium salt in the DMSO/HBr method?
A5: The formation and stability of the sulfonium salt are influenced by reaction conditions. Operating in an open system with heating can favor the decomposition of the sulfonium salt to the desired product. In a sealed system, the dimethyl sulfide byproduct cannot escape, which can lead to the accumulation of the sulfonium salt.[2]
Q6: Are there any safety concerns with these synthesis methods?
A6: Yes, both methods have significant safety considerations:
-
Selenium Dioxide: Selenium compounds are highly toxic and malodorous. All manipulations involving selenium dioxide and its byproducts must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
DMSO/HBr: This system generates bromine in situ, which is a corrosive and toxic substance. Hydrobromic acid is also highly corrosive. Appropriate safety precautions for handling these reagents are essential.
Troubleshooting Guides
Method 1: Riley Oxidation with Selenium Dioxide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction; over-oxidation to 2-(furan-2-yl)-2-oxoacetic acid; product degradation. | - Ensure SeO₂ is fresh and anhydrous. - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. - Use a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) with a catalytic amount of SeO₂ to potentially improve selectivity and yield.[1] - Maintain a controlled temperature to avoid over-oxidation. |
| Difficult Removal of Red/Black Selenium Precipitate | Finely divided elemental selenium is difficult to filter. | - After the reaction is complete, try adding a filter aid like Celite before filtration. - Alternatively, the crude mixture can be diluted with a solvent in which the product is soluble but selenium is not, followed by decantation or filtration. - For stubborn suspensions, centrifugation may be effective. |
| Product Contaminated with Organoselenium Byproducts | Incomplete reaction or side reactions leading to selenium-containing organic compounds. | - Ensure complete precipitation of elemental selenium during workup. - Purification by column chromatography is often necessary. A gradient elution from non-polar to moderately polar solvents can effectively separate the desired product from selenium-containing impurities. |
Method 2: Oxidation with DMSO/HBr
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Levels of α-Bromoketone Intermediate | Incomplete conversion to the final product. | - Increase the reaction time or temperature. - Ensure an adequate amount of DMSO is present to facilitate the final oxidation step. |
| Formation of Dibrominated Byproduct | Excess of the active brominating species. | - Carefully control the stoichiometry of HBr. Use of a slight excess is often sufficient. - Monitor the reaction closely and stop it once the starting material is consumed to prevent over-bromination. |
| Isolation of Stable Sulfonium Salt | Reaction conditions favor the formation and stabilization of the sulfonium intermediate. | - Perform the reaction in an open vessel to allow the escape of dimethyl sulfide, which can shift the equilibrium away from the sulfonium salt.[2] - Heating the reaction mixture can promote the decomposition of the sulfonium salt to the desired product. |
| Low Yield and Complex Mixture | Reaction conditions are too harsh, leading to degradation of the furan ring. | - The furan ring is sensitive to strong acids. Control the temperature and consider using a milder acid catalyst if possible. - Optimize the reaction temperature; start with a lower temperature and gradually increase it while monitoring the reaction progress. |
Data Presentation
The following tables summarize typical yields and reaction conditions for the oxidation of 2-acetylfuran and related heteroaryl ketones. Please note that yields can vary significantly based on the specific reaction conditions and scale.
Table 1: Comparison of Oxidation Methods for 2-Acetylfuran
| Oxidation Method | Oxidant(s) | Typical Solvent(s) | Typical Temperature | Typical Yield of Glyoxal | Key Side Products/Issues |
| Riley Oxidation | SeO₂ | Dioxane, Acetic Acid | 50-100 °C | 50-70% | Elemental selenium, organoselenium byproducts, over-oxidation to carboxylic acid. |
| DMSO/HBr | DMSO, HBr | DMSO | 40-80 °C | 60-80% | α-bromoketone, α,α-dibromoketone, sulfonium salt. |
Table 2: Yields of Dimethyl Acylsulfonium Bromides in the DMSO/HBr System for Various Aryl Methyl Ketones
This table provides representative data for the formation of a key side product in the DMSO/HBr system, using acetophenone as a model substrate.
| Substrate | Molar Ratio (Ketone:HBr) | Time (h) | Temperature (°C) | Yield of Sulfonium Salt |
| Acetophenone | 1:3 | 6 | 40 | 41% |
| Acetophenone | 1:3 | 10 | 40 | 69% |
| Acetophenone | 1:3 | 12 | 40 | 56% |
| Acetophenone | 1:3 | 10 | 55 | 45% |
| Acetophenone | 1:1 | 12 | 40 | 12% |
| Acetophenone | 1:5 | 6 | 40 | 61% |
| (Data adapted from Molecules 2013, 18, 15717-15727)[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Riley Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran (1 equivalent) in a suitable solvent such as 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours. A black or red precipitate of elemental selenium will form.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate. c. Filter the mixture through a pad of Celite to remove the precipitated selenium. Wash the filter cake with the same solvent. d. Combine the filtrates and wash with saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of this compound via DMSO/HBr Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Slowly add hydrobromic acid (48% aqueous solution, 2-3 equivalents) to the solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: a. Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. b. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). c. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Side reactions in the Riley oxidation of 2-acetylfuran.
Caption: Side reactions in the DMSO/HBr oxidation of 2-acetylfuran.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Purification of 2-(Furan-2-yl)-2-oxoacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Furan-2-yl)-2-oxoacetaldehyde. The following information is compiled from established purification methodologies for similar furan-containing compounds and general organic synthesis principles.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found after the synthesis of this compound?
Common impurities may include unreacted starting materials such as 2-acetylfuran, oxidizing agents (e.g., selenium dioxide), and side-products from over-oxidation or degradation. The inherent instability of aldehydes can also lead to the formation of corresponding carboxylic acids or products from self-condensation.
Q2: this compound appears to be degrading during purification. What steps can be taken to minimize this?
This compound is sensitive to air, light, and elevated temperatures, which can lead to discoloration and decomposition. It is recommended to store the compound under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[1] Purification steps should be carried out as quickly as possible and at reduced temperatures where feasible. The use of peroxide-free solvents is also crucial.
Q3: I am having difficulty removing a closely related impurity. Which purification technique is most effective?
For closely related impurities, column chromatography is often the most effective method. The choice of stationary phase and eluent system is critical for achieving good separation. A summary of potential starting conditions can be found in the tables below.
Q4: Can I use distillation to purify this compound?
While distillation is a common purification technique for aldehydes, the thermal sensitivity of many furan derivatives warrants caution. If distillation is attempted, it should be performed under high vacuum (bulb-to-bulb or Kugelrohr) at a low temperature to prevent decomposition. A similar compound, furan-2-carbaldehyde-d, was successfully purified by bulb-to-bulb distillation at 80°C and 20 mbar.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | The compound may be adsorbing irreversibly to the silica gel. | - Deactivate the silica gel with a small percentage of a polar solvent like triethylamine or methanol in the eluent. - Consider using a different stationary phase such as alumina (neutral or basic). |
| Product is a Dark Oil or Tar After Purification | Decomposition or polymerization has occurred. This is common for furan derivatives which can be unstable. | - Ensure all solvents are degassed and peroxide-free. - Perform purification steps at a lower temperature (e.g., in a cold room). - Use the purified product immediately or store it under an inert atmosphere at a low temperature.[2] |
| Multiple Spots on TLC After a Single Chromatography Fraction | The compound may be unstable on the TLC plate (silica). | - Add a small amount of a stabilizer to the TLC solvent system. - Run the TLC quickly and visualize it immediately. |
| Incomplete Removal of Starting Material (e.g., 2-acetylfuran) | The polarity of the eluent system may not be optimal for separation. | - Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. - Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). |
| Product Crystallization Fails | The compound may be too impure, or the incorrect solvent system is being used. | - First, attempt purification by column chromatography to achieve higher purity. - For crystallization, screen a variety of solvents with differing polarities. A co-solvent system (e.g., ethyl acetate/hexanes) may be effective. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for the purification of furan derivatives by silica gel chromatography.[3][4][5]
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude product.
- Prepare a slurry of silica gel (Geduran Si 60, 0.040-0.063 mm) in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).[3]
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel or celite, evaporating the solvent, and carefully adding the solid to the top of the column.[3]
3. Elution and Fraction Collection:
- Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity (e.g., moving to 4:1, then 3:2 hexanes:ethyl acetate).[3]
- Collect fractions and monitor the elution by thin-layer chromatography (TLC).
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <30°C).
TLC Monitoring:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: 70% hexanes in ethyl acetate (adjust as needed)[3]
-
Visualization: 254 nm UV light and/or a p-anisaldehyde stain.[3]
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (Geduran Si 60, 0.040-0.063 mm) | [3] |
| Eluent System (Gradient) | 100% Hexanes -> 4:1 Hexanes:Ethyl Acetate -> 3:2 Hexanes:Ethyl Acetate | [3] |
| TLC Mobile Phase | 70% Hexanes in Ethyl Acetate | [3] |
| TLC Visualization | 254 nm UV light, p-anisaldehyde stain | [3] |
Protocol 2: Recrystallization
While no specific recrystallization data for the target compound was found, this general protocol can be adapted.
1. Solvent Selection:
- In a small test tube, dissolve a small amount of the purified (by chromatography) oil in a few drops of a solvent (e.g., methanol, ethanol, acetonitrile).
- Add a less polar co-solvent (e.g., water, hexanes) dropwise until turbidity persists.
- Gently warm the mixture until the solution becomes clear.
2. Crystal Formation:
- Allow the solution to cool slowly to room temperature.
- If no crystals form, gently scratch the inside of the flask with a glass rod or place it in a refrigerator (2-8°C).
3. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under high vacuum.
Purification Workflow
Caption: A general workflow for the purification of this compound.
References
Overcoming stability issues of 2-(Furan-2-yl)-2-oxoacetaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues associated with 2-(Furan-2-yl)-2-oxoacetaldehyde in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
Loss of compound activity over a short period.
-
Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS).
-
A gradual change in the color of the solution.
Possible Causes:
-
Hydration: As an aldehyde, this compound is susceptible to nucleophilic attack by water, forming an unstable hydrate. This is often the initial step in degradation.
-
pH-Mediated Degradation: The stability of aldehydes can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze degradation pathways.
-
Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of dissolved oxygen or other oxidizing agents.
Solutions:
-
Solvent Selection: Whenever possible, use anhydrous aprotic solvents such as DMSO or DMF for preparing stock solutions. Minimize the exposure of the compound to aqueous environments until the final experimental step.
-
pH Control: Buffer aqueous solutions to a slightly acidic to neutral pH (e.g., pH 6.0-7.4). The optimal pH should be determined empirically for your specific application.
-
Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Use of Fresh Solutions: Prepare solutions fresh before each experiment to minimize the impact of degradation over time.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Poor reproducibility of experimental data.
-
A decrease in the compound's potency or efficacy in subsequent experiments using the same stock solution.
Possible Causes:
-
Reaction with Media Components: The highly reactive α-ketoaldehyde moiety can react with nucleophiles commonly found in cell culture media or biological buffers, such as primary amines (e.g., amino acids, Tris buffer) and thiols (e.g., glutathione, cysteine). This leads to the formation of adducts and a reduction in the concentration of the active compound.
-
Stock Solution Degradation: The compound may be degrading in the stock solution over time, even when stored at low temperatures.
Solutions:
-
Buffer and Media Compatibility:
-
Avoid using buffers with primary amines (e.g., Tris). Opt for buffers like HEPES or PBS.
-
Be aware of the potential for reaction with media components. If possible, perform a preliminary stability test of the compound in the assay medium.
-
-
Stock Solution Management:
-
Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Regularly check the purity of your stock solution using analytical techniques like HPLC if you suspect degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For long-term storage, it is recommended to store the compound as a solid at 2-8°C under an inert atmosphere. For stock solutions, use anhydrous DMSO or DMF and store at -80°C in small aliquots for up to six months, or at -20°C for up to one month.[1]
Q2: How can I monitor the stability of this compound in my experimental solution?
The stability can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method should be developed where the peak for the intact compound is well-resolved from any potential degradants.
Q3: What are the likely degradation pathways for this compound?
The primary degradation pathways for an α-ketoaldehyde like this compound in solution include:
-
Hydrate and Hemiacetal Formation: Reaction with water or alcohols in the solvent to form hydrates or hemiacetals, respectively.[2][3][4][5]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Furan Ring Instability: Under certain conditions (e.g., high temperature, strong acid), the furan ring itself can undergo degradation.
Q4: Is the furan ring stable under typical experimental conditions?
The furan ring is an aromatic system but can be susceptible to degradation under harsh conditions such as strong acids, high temperatures, and exposure to light and oxygen. For most biological assays conducted at or near physiological pH and temperature, the furan ring is expected to be relatively stable over the course of the experiment.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution. If necessary, sonicate for a short period.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: HPLC Method for Stability Assessment
This is a general starting method and may require optimization for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm or the λmax of the compound).
-
Procedure:
-
Prepare a solution of this compound in the desired experimental buffer at the target concentration.
-
Immediately inject a sample (t=0) to obtain the initial peak area of the intact compound.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.
-
Data Presentation
Table 1: Summary of Recommended Solvents and Storage Conditions
| Solvent/Storage Form | Temperature | Atmosphere | Recommended Duration |
| Solid | 2-8°C | Inert (Argon) | >1 year |
| Stock Solution (Anhydrous DMSO/DMF) | -20°C | Air | Up to 1 month[1] |
| Stock Solution (Anhydrous DMSO/DMF) | -80°C | Air | Up to 6 months[1] |
| Aqueous Working Solution | 4°C or RT | Air | Prepare fresh, use immediately |
Visualizations
References
- 1. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Typical reactive carbonyl compounds in food products: Formation, influence on food quality, and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(Furan-2-yl)-2-oxoacetaldehyde Condensations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during condensation reactions with 2-(furan-2-yl)-2-oxoacetaldehyde.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues in your experiments.
Problem 1: Low or No Product Yield
If you are experiencing low or no yield of your desired product, consider the following potential causes and solutions.
-
Is there evidence of a reaction?
-
No: If your starting materials are largely unreacted, the issue may be with the reaction activation.
-
Inadequate Catalyst Activity: The chosen catalyst may be inappropriate or insufficiently active. For Knoevenagel-type condensations with active methylene compounds, consider switching to a more effective base. Piperidine is a common choice, but stronger organic bases like DBU or inorganic bases like potassium carbonate can be tested. For Claisen-Schmidt condensations, ensure your base (e.g., NaOH, KOH) is not too concentrated, which could favor side reactions.
-
Low Reaction Temperature: Many condensation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, then 80 °C). For high-boiling solvents like DMF or DMSO, higher temperatures can be explored.[1]
-
Solvent Incompatibility: The chosen solvent may not be suitable for the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile often perform well.[1] For some base-catalyzed reactions, alcohols like ethanol can be effective.
-
-
Yes: If your starting material is consumed but the desired product is not formed, you may be forming side products or your product may be unstable.
-
Side Product Formation: The presence of two carbonyl groups in this compound can lead to multiple reaction pathways. The aldehyde is more electrophilic and should be the primary site of attack. If you suspect reaction at the ketone, consider milder reaction conditions (lower temperature, weaker base). Analyze your crude reaction mixture by techniques like LC-MS or NMR to identify potential side products.
-
Product Degradation: The furan ring is susceptible to degradation under strongly acidic conditions. If you are using an acid catalyst, ensure it is not too harsh. For base-catalyzed reactions, prolonged reaction times or high temperatures can sometimes lead to decomposition. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
-
Problem 2: Formation of Multiple Products
The formation of multiple products is a common issue due to the bifunctional nature of this compound.
-
Chemoselectivity Issues: The primary cause of multiple products is often a lack of chemoselectivity, with the nucleophile attacking both the aldehyde and ketone carbonyls.
-
Reaction at the Ketone: To favor reaction at the more reactive aldehyde, use milder conditions. Lowering the reaction temperature can increase selectivity. Using a less reactive, sterically hindered base might also favor attack at the less hindered aldehyde.
-
Self-Condensation: Aldehydes can undergo self-condensation, especially under strong basic conditions. Using a weak base can help to minimize this side reaction.[2]
-
-
Stoichiometry: Ensure the stoichiometry of your reactants is correct. An excess of one reactant can sometimes lead to the formation of double condensation products or other side reactions.
Problem 3: Product Purification Difficulties
Purification can be challenging due to the formation of viscous oils or products with similar polarity to the starting materials.
-
Oily Products: If your product is a viscous oil that is difficult to handle, try triturating it with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization or solidify impurities.
-
Column Chromatography Issues: If you are using column chromatography, a careful selection of the eluent system is crucial. Start with a non-polar solvent and gradually increase the polarity. A TLC analysis with different solvent systems will help you determine the optimal conditions for separation.
-
Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.
Frequently Asked Questions (FAQs)
Q1: Which carbonyl group of this compound is more reactive in condensation reactions?
The aldehyde carbonyl is significantly more electrophilic and less sterically hindered than the ketone carbonyl. Therefore, nucleophilic attack will preferentially occur at the aldehyde position under most conditions. However, forcing conditions (high temperature, strong base) can lead to a loss of selectivity and reaction at the ketone.
Q2: What are the best catalysts for Knoevenagel condensations with this compound?
For Knoevenagel condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), weakly basic amines are typically used as catalysts.[2]
-
Piperidine: A very common and effective catalyst for this type of reaction.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Can also be used, sometimes in combination with a Lewis acid.
-
Ammonium salts (e.g., ammonium acetate): Can be effective, particularly in solvents like acetic acid.
Q3: What conditions are suitable for Claisen-Schmidt condensations with this compound?
Claisen-Schmidt condensations involve the reaction with an enolizable ketone (e.g., acetone, acetophenone) and are typically base-catalyzed.
-
Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol or methanol are commonly used.
-
Solvent: Ethanol is a frequent choice, but other solvents can be used depending on the solubility of the reactants.
-
Temperature: These reactions are often run at room temperature, but gentle heating may be required to drive the reaction to completion.
Q4: Can I use microwave irradiation to speed up my reactions?
Yes, microwave-assisted synthesis can be a very effective way to reduce reaction times, often from hours to minutes, and can sometimes improve yields. It is particularly useful for reactions in polar solvents like DMF or ethanol.
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like HPLC or GC-MS can be used.
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Furfural Derivatives with Active Methylene Compounds
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp. | 30 min | ~90% | [2] |
| Na2CO3 | Ethanol | Room Temp. | 15 min | 86% | [2] |
| Triethylamine | Ethanol | Room Temp. | 30-90 min | 88-92% | [2] |
| Biogenic Carbonates | Solvent-free | 100 | 1 h | 71-87% | [3] |
Table 2: Solvent Effects on Condensation Reactions of Furan Derivatives
| Solvent | Temperature (°C) | Reaction Time | Observations | Reference |
| Acetonitrile | 80 | Overnight | Incomplete reaction | [1] |
| Ethanol | 80 | Overnight | Incomplete reaction | [1] |
| DMF | 80 | 3 h | Reaction completion, 37% yield | [1] |
| NMP | 120 (Microwave) | 3 min | 45-50% yield, difficult purification | [1] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with an Active Methylene Compound
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add the active methylene compound (1-1.2 equivalents).
-
Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Add the catalyst (e.g., piperidine, 0.1 equivalents).
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Claisen-Schmidt Condensation with a Ketone
-
Dissolve the ketone (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a base (e.g., 10% NaOH) dropwise with stirring.
-
Add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for the desired time (typically a few hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Collect the precipitated product by filtration and wash with water.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Decision tree for addressing multiple product formation.
References
Troubleshooting low yields in furan derivative synthesis
Welcome to the Technical Support Center for Furan Derivative Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues leading to low yields in their synthetic experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to guide you through resolving synthesis challenges.
Troubleshooting Guides & FAQs
This section addresses specific problems that can arise during the synthesis of furan derivatives.
Issue 1: Low or No Yield in Paal-Knorr Furan Synthesis
Question: I am performing a Paal-Knorr synthesis of a furan derivative from a 1,4-dicarbonyl compound, but I am getting very low yields or no product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in the Paal-Knorr synthesis, a cornerstone method for preparing furans from 1,4-dicarbonyl compounds, can stem from several factors.[1][2] The reaction is typically acid-catalyzed and involves the cyclization and dehydration of the dicarbonyl compound.[2] Key areas to investigate include the reaction conditions, the stability of your starting materials and products, and potential side reactions.
A common challenge is the use of harsh reaction conditions, such as prolonged heating in strong acid, which can lead to the degradation of sensitive functional groups on the starting material or the furan product itself.[3] Furan rings, especially those with electron-releasing substituents, can be sensitive to strong acids, leading to polymerization or ring-opening reactions.[4][5]
To troubleshoot, consider the following steps:
-
Optimize Reaction Conditions:
-
Catalyst: If you are using a strong acid like sulfuric acid, consider switching to a milder catalyst. Options include weak acids like acetic acid, or Lewis acids.[6] The use of trifluoroacetic acid has also been reported to be effective.[2]
-
Temperature and Time: High temperatures and long reaction times can promote side reactions.[7] Experiment with lowering the reaction temperature and monitoring the reaction progress by TLC or GC/MS to determine the optimal reaction time. Microwave-assisted Paal-Knorr reactions have been shown to reduce reaction times and improve yields.[2][3]
-
Solvent: The choice of solvent can influence the reaction outcome. While traditional methods may use aqueous acidic conditions, anhydrous conditions with a dehydrating agent can also be employed.[3]
-
-
Evaluate Starting Material Quality:
-
Consider Side Reactions:
-
The primary competing reaction in the Paal-Knorr synthesis of furans is the formation of pyrroles if an amine is present as a contaminant or reagent.[6] Ensure your reaction is free from nitrogen-containing nucleophiles unless a pyrrole synthesis is intended.
-
Below is a troubleshooting workflow to diagnose the cause of low yield in a Paal-Knorr synthesis.
Caption: Troubleshooting workflow for low yields in Paal-Knorr furan synthesis.
Issue 2: Product Decomposition During Workup and Purification
Question: My reaction to form a furan derivative appears to be successful based on TLC/GC-MS analysis of the crude reaction mixture, but I lose a significant amount of product during workup and purification. Why is this happening and what can I do to prevent it?
Answer:
The thermal instability of many furan derivatives is a significant challenge during their isolation and purification.[8][9] Exposure to high temperatures or certain chromatographic stationary phases can lead to decomposition.
Here are some strategies to minimize product loss during workup and purification:
-
Avoid High Temperatures:
-
When removing the solvent, use a rotary evaporator at the lowest possible temperature and pressure.
-
Avoid purification methods that require high temperatures, such as distillation, if your compound is thermally labile.
-
-
Chromatography Considerations:
-
The choice of stationary phase for column chromatography is critical. Silica gel is acidic and can cause decomposition of acid-sensitive furan derivatives. Consider using a less acidic stationary phase like alumina or a silicate-based material.[8]
-
Alternatively, you can deactivate the silica gel by treating it with a base, such as triethylamine, before use. A user on a chemistry forum suggested filtering the product through a small silica column to remove polar impurities without prolonged contact time.[10]
-
Chromatography using a silicate-based stationary phase with an organic acid as the mobile phase has been shown to be effective for purifying furfural derivatives at low temperatures.[8]
-
-
Alternative Purification Techniques:
-
If your furan derivative is prone to decomposition on stationary phases, consider alternative purification methods such as crystallization or extraction.
-
For some furan derivatives, purification can be achieved through an extraction method using an organic solvent, followed by careful removal of the solvent.[8]
-
The following table summarizes a comparison of purification methods for thermally sensitive furan derivatives.
| Purification Method | Advantages | Disadvantages | Recommendations |
| Distillation | Good for volatile compounds. | Can cause thermal decomposition. | Use only for thermally stable furan derivatives. |
| Silica Gel Chromatography | Widely available and effective for many compounds. | Acidic nature can cause decomposition of sensitive furans. | Deactivate silica with a base or use a different stationary phase. |
| Alumina Chromatography | Less acidic than silica. | Can have different selectivity. | A good alternative to silica for acid-sensitive compounds. |
| Crystallization | Can yield very pure product. | Not all compounds crystallize easily. | Ideal for solid furan derivatives. |
| Extraction | Gentle and avoids solid stationary phases. | May not provide as high purity as chromatography. | Useful for initial cleanup or for very unstable compounds. |
Issue 3: Low Yield in Alkylfuran Synthesis via Lithiation and Alkylation
Question: I am synthesizing a 2-alkylfuran by lithiating furan with n-BuLi followed by alkylation with an alkyl halide, but my yields are consistently low. What are the potential pitfalls in this procedure?
Answer:
The synthesis of 2-alkylfurans via lithiation and alkylation is a common method, but it is sensitive to several factors that can significantly impact the yield.[10]
Potential reasons for low yields include:
-
Moisture and Air Sensitivity: The lithiation step using n-butyllithium (n-BuLi) is highly sensitive to moisture and oxygen.[10] Any water present in the solvent or on the glassware will quench the n-BuLi, reducing the amount available to lithiate the furan. It is crucial to use rigorously dried and deaerated solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Inaccurate n-BuLi Concentration: The concentration of commercially available n-BuLi can decrease over time due to thermal decomposition.[10] It is good practice to titrate the n-BuLi solution before use to determine its exact concentration and ensure the correct stoichiometry.
-
Competing Side Reactions:
-
Elimination: The alkyl halide can undergo elimination to form an alkene, which is a competing pathway to the desired alkylation. Using an alkyl iodide instead of a bromide or chloride may favor the substitution reaction.[10]
-
Self-quenching: The product, 2-alkylfuran, has acidic protons on the methylene group adjacent to the furan ring. These protons can be deprotonated by the lithiated furan intermediate, leading to undesired self-quenching.[10]
-
To improve your yields, consider the following optimizations:
| Parameter | Recommendation | Rationale |
| Solvents and Reagents | Use freshly dried and deaerated solvents. | To prevent quenching of the n-BuLi.[10] |
| n-BuLi | Titrate the n-BuLi solution before use. | To ensure accurate stoichiometry.[10] |
| Alkylating Agent | Consider using an alkyl iodide. | To minimize the competing elimination reaction.[10] |
| Temperature | Maintain a low temperature during lithiation and alkylation. | To minimize side reactions. |
| Addition Order | Add the alkylating agent to the lithiated furan. | To minimize self-quenching by keeping the concentration of the lithiated intermediate low. |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Paal-Knorr Furan Synthesis
This protocol provides a general guideline for a microwave-assisted Paal-Knorr synthesis, which can lead to improved yields and shorter reaction times.[2][3]
Materials:
-
1,4-dicarbonyl compound
-
Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)
-
Solvent (e.g., ethanol, toluene)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, dissolve the 1,4-dicarbonyl compound (1.0 mmol) in the chosen solvent (5 mL).
-
Add the acid catalyst (0.1 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined experimentally.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on deactivated silica gel or alumina.
Protocol 2: Purification of an Acid-Sensitive Furan Derivative using Deactivated Silica Gel
This protocol describes how to prepare and use deactivated silica gel for the purification of acid-sensitive furan derivatives.
Materials:
-
Silica gel
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Triethylamine
-
Crude furan derivative
Procedure:
-
Deactivation of Silica Gel:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Add triethylamine to the slurry (typically 1-2% by volume of the eluent).
-
Stir the slurry for 15-20 minutes.
-
-
Packing the Column:
-
Pack a chromatography column with the deactivated silica gel slurry.
-
Equilibrate the column by running the eluent (containing triethylamine) through it until the baseline is stable.
-
-
Chromatography:
-
Dissolve the crude furan derivative in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the eluent mixture, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows in furan derivative synthesis.
Caption: Simplified mechanism of the Paal-Knorr furan synthesis.
Caption: Decision tree for selecting a purification method for furan derivatives.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. scielo.br [scielo.br]
- 8. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. reddit.com [reddit.com]
Preventing polymerization of furan compounds during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of furan compounds during chemical reactions.
Troubleshooting Guide: Preventing Furan Polymerization
Undesired polymerization is a common challenge when working with furan and its derivatives, often leading to low yields of the desired product and the formation of intractable tars. This guide provides solutions to common issues encountered during experiments.
| Problem | Probable Cause | Recommended Solution |
| Low yield of desired product with significant black, tar-like byproduct. | Acid-catalyzed polymerization: Furan rings are susceptible to acid-catalyzed ring-opening and subsequent polymerization, especially in the presence of strong Brønsted or Lewis acids.[1][2] This is often exacerbated by elevated temperatures. | - Use non-aqueous or alcoholic solvents: Solvents like methanol can suppress polymerization by stabilizing reactive intermediates.[1] - Employ milder catalysts: If acid catalysis is necessary, consider using weaker acids or heterogeneous acid catalysts that can be easily removed. - Control temperature: Maintain the lowest possible reaction temperature to disfavor polymerization pathways. - Use of inhibitors: Introduce radical inhibitors if a radical polymerization pathway is suspected. |
| Reaction mixture becomes viscous and difficult to stir. | Initiation of polymerization: This can be triggered by heat, light, or the presence of radical initiators or strong acids. | - Work in a protected environment: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and protect from light where necessary. - Add a polymerization inhibitor: Consider adding a small amount of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT).[3] |
| Inconsistent or non-reproducible reaction outcomes. | Variability in reagent purity or reaction setup: Trace acidic impurities in starting materials or solvents can initiate polymerization. Variations in reaction temperature or exposure to air can also lead to inconsistent results. | - Purify furan compounds before use: Distillation or passing through a plug of neutral alumina can remove acidic impurities. - Use dry, deoxygenated solvents: Ensure solvents are free from water and dissolved oxygen. - Maintain strict temperature control: Use a reliable temperature control system to ensure consistent reaction conditions. |
| Difficulty in isolating the desired product from a polymeric mass. | High degree of polymerization: Once significant polymer has formed, it can be challenging to separate the desired small molecule product. | - Optimize reaction conditions to minimize polymer formation: Refer to the solutions above. - Employ specific purification techniques: See the detailed "Experimental Protocol for Purification of a Furan Compound from Polymeric Byproducts" below. |
Frequently Asked Questions (FAQs)
Q1: Why are furan compounds so prone to polymerization?
Furan's aromaticity makes it susceptible to electrophilic attack, particularly by protons. This can lead to the formation of reactive carbocations that initiate a chain reaction with other furan molecules, resulting in polymerization.[4] Additionally, some furan derivatives can undergo radical polymerization.
Q2: What are the primary mechanisms of furan polymerization?
The most common mechanism is acid-catalyzed polymerization . This process is initiated by the protonation of the furan ring, which leads to ring-opening and the formation of highly reactive intermediates that propagate the polymerization.[3][5] Radical polymerization can also occur, especially at elevated temperatures or in the presence of radical initiators.
Q3: How does the choice of solvent affect furan polymerization?
The solvent plays a crucial role in controlling polymerization. Protic solvents like water can promote acid-catalyzed polymerization. In contrast, alcoholic solvents such as methanol have been shown to suppress polymerization by stabilizing reactive intermediates.[1] Using non-polar, aprotic solvents can also be beneficial in minimizing side reactions.
Q4: What types of inhibitors can be used to prevent furan polymerization, and how do they work?
Radical inhibitors are commonly used to prevent polymerization that proceeds through a radical mechanism. These compounds act as radical scavengers, terminating the chain reaction. Examples include:
-
Hydroquinone
-
Butylated hydroxytoluene (BHT) [3]
The effectiveness of an inhibitor can depend on the specific furan compound and the reaction conditions.
Q5: Are there specific considerations for preventing polymerization during Diels-Alder reactions with furan?
Yes, Diels-Alder reactions with furan can be sensitive to polymerization, especially when using Lewis acid catalysts to activate the dienophile. To minimize this:
-
Use stoichiometric control: An excess of the furan diene can sometimes suppress side reactions.
-
Choose the right catalyst: Opt for milder Lewis acids or consider catalyst-free conditions if the dienophile is sufficiently reactive.
-
Control the temperature: Diels-Alder reactions are often reversible at higher temperatures. Running the reaction at the lowest effective temperature can favor the desired cycloaddition and minimize polymerization.[6]
-
Add a radical inhibitor: If maleimide dienophiles are used, adding a radical inhibitor like hydroquinone can prevent their homopolymerization.[3]
Quantitative Data on Polymerization Inhibitors
The effectiveness of various furan derivatives as inhibitors for the radical polymerization of vinyl acetate was studied, providing a relative measure of their inhibitory strength.
| Inhibitor | Relative Inhibitory Effect |
| Furfurylidenacetone | Strongest |
| Furylacrolein | Strong |
| Furanacrylic acid | Moderate |
| Furylacrylmorpholinamide | Weaker |
| 5-Methylfurancrylic acid | Weak |
| Hydrofuramide | Weak |
| Furfurylidenbutanal | Weakest |
This data is based on the study of vinyl acetate polymerization and serves as a relative comparison of the inhibitory potential of different furan compounds.[7]
Experimental Protocols
Experimental Protocol for Minimizing Furan Polymerization in a Diels-Alder Reaction
This protocol provides a general procedure for the Diels-Alder reaction between a furan derivative and a maleimide, incorporating measures to prevent polymerization.
Materials:
-
Furan derivative (diene)
-
Maleimide derivative (dienophile)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane, or acetonitrile)
-
Radical inhibitor (e.g., hydroquinone)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Purity: Ensure the furan derivative is free of acidic impurities by passing it through a short plug of neutral alumina immediately before use. Ensure the maleimide is pure and dry.
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
Solvent and Inhibitor: To the reaction vessel, add the anhydrous and degassed solvent. If using a maleimide, add a catalytic amount of a radical inhibitor (e.g., 0.1 mol% hydroquinone).[3]
-
Addition of Reactants: Dissolve the maleimide dienophile in the solvent. Then, slowly add the furan diene to the solution at room temperature with stirring.
-
Temperature Control: Maintain the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to favor the kinetic endo product and minimize retro-Diels-Alder and polymerization side reactions.[6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the product can often be isolated by precipitation. If the Diels-Alder adduct is soluble, the solvent can be removed under reduced pressure at low temperature.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, using a non-polar eluent system to minimize contact time with the stationary phase.[5]
Experimental Protocol for Purification of a Furan Compound from Polymeric Byproducts
This protocol outlines a general procedure for separating a desired furan compound from polymeric impurities using column chromatography.
Materials:
-
Crude reaction mixture containing the furan compound and polymer
-
Silica gel
-
Non-polar solvent (e.g., hexanes or petroleum ether)
-
Slightly more polar solvent (e.g., ethyl acetate or dichloromethane)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Sample Preparation: If the crude mixture is a thick oil or solid, dissolve a small amount in a minimal volume of a non-polar solvent like dichloromethane.
-
Column Packing ("Dry Packing"):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with dry silica gel to the desired height.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Pre-elute the column with the chosen non-polar solvent.
-
Carefully load the dissolved crude mixture onto the top of the silica gel.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes). The less polar desired furan compound should start to move down the column while the more polar polymer remains at the top.
-
Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., starting with 1-2% ethyl acetate in hexanes) to facilitate the elution of the desired product.
-
-
Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure. The polymeric material will remain on the column or can be washed out with a very polar solvent.
Visualizations
Caption: Acid-catalyzed polymerization of furan.
Caption: Troubleshooting workflow for furan polymerization.
References
- 1. scribd.com [scribd.com]
- 2. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
Technical Support Center: 2-(Furan-2-yl)-2-oxoacetaldehyde Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of synthetic 2-(Furan-2-yl)-2-oxoacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically prepared this compound?
A1: Common impurities can arise from the starting materials, side reactions during synthesis, and degradation of the product. The most prevalent synthetic route is the oxidation of 2-acetylfuran, often using selenium dioxide. Potential impurities include:
-
Unreacted 2-acetylfuran: The starting material may not be fully consumed during the reaction.
-
2-Furoic acid: Over-oxidation of the aldehyde can lead to the corresponding carboxylic acid.
-
Polymeric materials (Humins): Furan derivatives are susceptible to polymerization, especially in the presence of acids or heat, forming dark, tarry substances known as humins.[1]
-
Selenium-containing byproducts: If selenium dioxide is used as the oxidant, residual selenium compounds may be present.[2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present.
Q2: My purified product is a dark oil or solid. What is the likely cause?
A2: A dark coloration often indicates the presence of polymeric impurities, commonly referred to as humins.[1] Furan derivatives can be sensitive to acid and heat, which can catalyze polymerization.
Q3: How can I monitor the purity of my this compound during purification?
A3: The purity of this compound can be effectively monitored using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a highly sensitive method for quantifying the main product and detecting impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point. Detection at around 280 nm is suitable for furan derivatives.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can identify the desired product and provide structural information about impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2-Acetylfuran
This guide will help you remove unreacted 2-acetylfuran from your this compound product.
Diagram: Workflow for Removing Unreacted 2-Acetylfuran
Caption: Decision workflow for the removal of 2-acetylfuran.
Detailed Methodologies:
-
Silica Gel Column Chromatography: This is the most effective method for separating compounds with different polarities. This compound is more polar than 2-acetylfuran.
-
Experimental Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluent).
-
Elute the column with a non-polar to moderately polar solvent system. A gradient of hexane/ethyl acetate is commonly used for furan derivatives. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Recrystallization: This method is effective if the concentration of the impurity is not too high and there is a significant difference in solubility between the product and the impurity in a chosen solvent system.
-
Experimental Protocol:
-
Select a suitable solvent or solvent system. A good solvent will dissolve the crude product at an elevated temperature but not at room temperature or below. Common solvent systems for furan derivatives include ethanol/water, hexane/ethyl acetate, or toluene.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Quantitative Data Comparison:
| Purification Method | Typical Purity Achieved | Typical Yield Loss |
| Column Chromatography | > 98% | 10-30% |
| Recrystallization | 95-98% (may require multiple crystallizations) | 20-50% |
Issue 2: Presence of Polymeric Impurities (Humins)
This guide addresses the removal of dark, polymeric byproducts from your sample.
Diagram: Logic for Removing Polymeric Impurities
Caption: Stepwise approach to decolorize the product.
Detailed Methodologies:
-
Liquid-Liquid Extraction: Polymeric materials often have different solubility profiles compared to the desired product.
-
Experimental Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with water or a brine solution to remove highly polar impurities.
-
If the polymers are less soluble in a non-polar solvent, you can attempt to precipitate them by adding a solvent like hexane to a more polar solution of your product.
-
-
-
Filtration through a Short Plug of Silica Gel or Celite®: This is a quick method to remove baseline impurities and some colored materials.
-
Experimental Protocol:
-
Place a plug of cotton or glass wool at the bottom of a pipette or a small column.
-
Add a layer of sand, followed by a layer of silica gel or Celite®.
-
Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or diethyl ether).
-
Pass the solution through the plug, collecting the eluent.
-
Wash the plug with a small amount of fresh solvent.
-
Combine the eluents and remove the solvent.
-
-
Issue 3: Residual Selenium Byproducts
This guide provides steps to eliminate residual selenium compounds from the reaction mixture.
Diagram: Workflow for Selenium Byproduct Removal
Caption: Purification sequence for removing selenium residues.
Detailed Methodologies:
-
Filtration: Elemental selenium, a common byproduct, is a solid and can often be removed by simple filtration.
-
Experimental Protocol:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent.
-
Filter the mixture through a pad of Celite® to remove the precipitated selenium.
-
-
-
Aqueous Workup: Some soluble selenium species can be removed by washing with an aqueous solution.
-
Experimental Protocol:
-
After filtration, transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bisulfite to reduce any remaining soluble selenium species.
-
Follow with washes of water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate.
-
-
-
Column Chromatography: As a final purification step, column chromatography will effectively remove any remaining traces of selenium compounds. Follow the protocol described in Issue 1 .
References
Technical Support Center: Production of 2-(Furan-2-yl)-2-oxoacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(Furan-2-yl)-2-oxoacetaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the production of this compound, particularly via the oxidation of 2-acetylfuran.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inactive Oxidizing Agent: Selenium dioxide (SeO₂) can absorb moisture and lose activity. 2. Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures or lead to decomposition at higher temperatures. 3. Poor Quality Starting Material: Impurities in 2-acetylfuran can interfere with the reaction. | 1. Reagent Quality: Use freshly opened or properly stored selenium dioxide. Consider purifying commercial samples by sublimation if necessary.[1] 2. Temperature Optimization: Carefully control the reaction temperature. For the Riley oxidation using SeO₂, a temperature of around 100°C in a solvent like 1,4-dioxane is often employed.[2] 3. Starting Material Purity: Ensure the 2-acetylfuran is of high purity. Distillation of the starting material may be necessary. |
| Formation of Significant By-products | 1. Over-oxidation: The desired α-ketoaldehyde can be further oxidized to 2-furoic acid. 2. Furan Ring Opening/Degradation: Furan derivatives can be unstable, especially under harsh acidic or basic conditions, leading to polymeric materials or other degradation products.[3] 3. Incomplete Reaction: Presence of unreacted 2-acetylfuran. | 1. Control Stoichiometry and Reaction Time: Use a controlled amount of the oxidizing agent and monitor the reaction progress closely (e.g., by TLC or GC) to stop it once the starting material is consumed. 2. pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup to minimize furan ring degradation. 3. Optimize Reaction Conditions: Adjusting the temperature and reaction time can help maximize the yield of the desired product and minimize by-product formation. |
| Product Degradation During Workup or Purification | 1. Thermal Instability: α-Ketoaldehydes can be thermally labile. 2. pH Sensitivity: The product may be sensitive to acidic or basic conditions during extraction or chromatography. 3. Air Oxidation: Aldehydes can be susceptible to oxidation by atmospheric oxygen. | 1. Temperature Control: Perform workup and purification steps at reduced temperatures where possible. Use techniques like vacuum distillation at lower temperatures. 2. Neutral Workup: Use neutral or buffered aqueous solutions for extractions. If using silica gel chromatography, consider using a deactivated silica gel. 3. Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and By-products: Makes separation by chromatography challenging. 2. Formation of Azeotropes: Can complicate purification by distillation. 3. Product Instability on Silica Gel: The acidic nature of silica gel can cause degradation. | 1. Alternative Purification Methods: Consider bisulfite adduct formation for selective extraction of the aldehyde product.[2] The aldehyde can be regenerated by treatment with a mild base. 2. Crystallization: If the product is a solid, crystallization can be an effective purification method. 3. Deactivated Stationary Phase: For chromatography, use deactivated silica gel or an alternative stationary phase like alumina. |
| Runaway Reaction During Scale-up | 1. Exothermic Reaction: Oxidation reactions are often exothermic. The heat generated may not be efficiently dissipated in a larger reactor.[4] 2. Inadequate Mixing: Poor agitation can lead to localized hot spots and uncontrolled reactions. | 1. Calorimetry Studies: Perform reaction calorimetry to understand the heat flow of the reaction before scaling up.[4] 2. Controlled Addition: Add the oxidizing agent portion-wise or via a syringe pump to control the reaction rate and temperature. 3. Efficient Stirring: Ensure adequate agitation for efficient heat transfer throughout the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most commonly cited method is the Riley oxidation of 2-acetylfuran using selenium dioxide (SeO₂).[1][4][5] This reaction specifically oxidizes the α-methylene group of the acetyl substituent to a carbonyl group, forming the desired 1,2-dicarbonyl compound.[1]
Q2: What are the main by-products to expect in the oxidation of 2-acetylfuran?
A2: The primary by-products can include:
-
2-Furoic acid: From over-oxidation of the product.
-
Unreacted 2-acetylfuran: Due to incomplete reaction.
-
Polymeric materials: Resulting from the degradation of the furan ring under certain conditions.[3]
-
Selenium-containing impurities: If selenium dioxide is used as the oxidant, elemental selenium and other selenium compounds will be present in the crude product.
Q3: How can I minimize the formation of 2-furoic acid?
A3: To minimize over-oxidation, you should carefully control the stoichiometry of the oxidizing agent. Using a slight excess of 2-acetylfuran or adding the oxidant portion-wise while monitoring the reaction progress can help. It is also important to control the reaction time and temperature to avoid prolonged exposure of the product to oxidizing conditions.
Q4: Is this compound stable? How should it be stored?
A4: Furan derivatives, in general, can be unstable, and α-ketoaldehydes can also be reactive.[3] It is recommended to store the purified product at low temperatures (2-8°C), under an inert atmosphere (argon or nitrogen), and protected from light to minimize degradation.
Q5: What are the key safety precautions when working with selenium dioxide?
A5: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin. In case of contact, wash the affected area immediately and thoroughly with water.
Data Presentation
Table 1: Comparison of a Potential Synthetic Route for this compound
| Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Reported Yield (%) | Key Challenges |
| Riley Oxidation | Selenium Dioxide (SeO₂) | 1,4-Dioxane | 100 | ~70[2] | Toxicity of SeO₂, formation of selenium by-products, potential for over-oxidation. |
Note: Quantitative data for the direct synthesis of this compound is limited in the reviewed literature. The yield presented is based on a general procedure for the Riley oxidation of a ketone and may vary for this specific substrate.
Experimental Protocols
Key Experiment: Synthesis of this compound via Riley Oxidation
Materials:
-
2-Acetylfuran (1.0 eq)
-
Selenium dioxide (2.0 eq)[2]
-
1,4-Dioxane
-
Diatomaceous earth (e.g., Celite®)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a pressure tube, dissolve 2-acetylfuran (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (2.0 eq) to the solution at room temperature.[2]
-
Seal the pressure tube and stir the suspension vigorously while heating to 100°C.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC). The reaction is typically complete within 7 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the suspension through a pad of diatomaceous earth to remove the precipitated elemental selenium and other insoluble materials. Wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Experimental Workflow for Riley Oxidation
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Riley Oxidation | NROChemistry [nrochemistry.com]
- 3. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Enhancing Reaction Selectivity of 2-(Furan-2-yl)-2-oxoacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Furan-2-yl)-2-oxoacetaldehyde. Our goal is to help you enhance the selectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites in this compound and how does this affect selectivity?
A1: this compound possesses two primary reactive sites: the aldehyde and the ketone carbonyl groups. The aldehyde is generally more electrophilic and susceptible to nucleophilic attack. However, the furan ring itself can also participate in reactions such as cycloadditions or be susceptible to oxidation.[1] The challenge in achieving high selectivity arises from the need to differentiate between these reactive centers. Chemoselectivity can be controlled by carefully selecting reagents, catalysts, and reaction conditions to favor transformation at the desired position.
Q2: What are common side reactions observed with this compound and how can they be minimized?
A2: Common side reactions include self-condensation or polymerization, especially under harsh conditions. The furan ring is also prone to oxidation or degradation, which can lead to complex reaction mixtures.[1] To minimize these side reactions, it is advisable to:
-
Work at lower temperatures.
-
Use milder catalysts.
-
Slowly add reagents to control the reaction rate.
-
Employ an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Consider using protecting groups for one of the carbonyl functionalities if chemoselectivity is a persistent issue.
Q3: How can I improve the stereoselectivity (e.g., E/Z isomerism) in condensation reactions involving the aldehyde group?
A3: In condensation reactions, such as those with active methylene compounds, the formation of E and Z isomers is possible.[2] To enhance stereoselectivity, you can:
-
Utilize Microwave Irradiation: This has been shown to reduce reaction times and, in some cases, improve yields and selectivity.[3]
-
Select Appropriate Solvents and Catalysts: The polarity of the solvent and the nature of the catalyst can influence the transition state of the reaction, thereby favoring the formation of one stereoisomer over the other.
-
Perform 2D NMR Analysis: Techniques like NOESY can help determine the configuration of the resulting double bond.[2][3]
Q4: What is the role of catalysts in controlling the selectivity of reactions with this compound?
A4: Catalysts play a crucial role in directing the outcome of reactions involving this compound.
-
Lewis Acid Catalysts: Mild Lewis acids like Eu(fod)₃ can enhance the selectivity and yield in cycloaddition reactions.[4]
-
Metal Catalysts: Palladium[5] and non-noble metal catalysts (e.g., Co, Ni, Cu)[6][7][8] can be used to control selectivity in various transformations, including C-O bond functionalization and hydrogenation.
-
Nanocatalysts: Heterogeneous catalysts like HPA-ZSM-5 can promote environmentally friendly synthesis of substituted furans.[9][10] The choice of catalyst can influence which functional group reacts (chemoselectivity) and the stereochemical outcome.
Troubleshooting Guides
Problem: Low Yield in Condensation Reaction
| Potential Cause | Suggested Solution |
| Steric Hindrance | Modify the structure of your other reactant to reduce steric bulk near the reactive site. |
| Low Reactivity | Increase the reaction temperature or consider using microwave irradiation to shorten reaction times and potentially improve yields.[2][3] |
| Catalyst Inefficiency or Deactivation | Screen a variety of catalysts (e.g., different Lewis acids or bases). Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Side Reactions | Lower the reaction temperature and use a more selective catalyst. Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time and minimize the formation of byproducts. |
Problem: Poor Chemoselectivity (Reaction at both Aldehyde and Ketone)
| Potential Cause | Suggested Solution |
| Similar Reactivity of Carbonyls | Utilize a milder, more selective reagent that preferentially reacts with the more electrophilic aldehyde. For example, some reducing agents will selectively reduce aldehydes over ketones. |
| Harsh Reaction Conditions | Employ lower temperatures and less reactive catalysts. This can often enhance the inherent reactivity difference between the two carbonyl groups. |
| Lack of Directing Group | Consider the use of a protecting group for the ketone functionality to ensure the reaction occurs exclusively at the aldehyde. |
| Inappropriate Catalyst | The choice of catalyst is critical. For instance, in hydrogenolysis, the ratio of different metals in a bimetallic catalyst can significantly alter the selectivity.[7][8] |
Quantitative Data Summary
The following tables summarize data from reactions with similar furan-containing aldehydes, which can serve as a starting point for optimizing your experiments with this compound.
Table 1: Comparison of Classical vs. Microwave-Assisted Condensation Reactions
| Reactant | Method | Reaction Time | Yield (%) | Reference |
| 5-(4-Chlorophenyl)furan-2-carboxaldehyde | Classical | 1.5 h | 80 | [2][3] |
| 5-(4-Chlorophenyl)furan-2-carboxaldehyde | Microwave | 10 min | 83 | [2][3] |
| 5-(4-Nitrophenyl)furan-2-carboxaldehyde | Classical | 2 h | 85 | [2][3] |
| 5-(4-Nitrophenyl)furan-2-carboxaldehyde | Microwave | 15 min | 85 | [2][3] |
Table 2: Effect of Substituents on Condensation Reaction Yields
| Reactant (5-Aryl-furan-2-carboxaldehyde) | Catalyst | Solvent | Yield (%) | Reference |
| 5-(4-Chlorophenyl) | Pyridine | Methanol | ~80 | [11] |
| 5-(4-Bromophenyl) | Pyridine | Methanol | ~80 | [11] |
| 5-(2-Nitrophenyl) | Pyridine | Methanol | ~50 | [11] |
| 5-(2,4-Dichlorophenyl) | Pyridine | Methanol | 86 | [11] |
Note: The lower yields with ortho-substituted rings suggest that steric hindrance can play a significant role.
Key Experimental Protocols
Protocol: General Procedure for Condensation of a Furan Aldehyde with Hippuric Acid
This protocol is adapted from studies on substituted furan-2-carboxaldehydes and serves as a general guideline.[2][3]
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), hippuric acid (1 equivalent), and acetic anhydride (3 equivalents).
-
Catalyst Addition: Add anhydrous sodium acetate (1 equivalent) as a catalyst.
-
Reaction Conditions (Classical): Heat the mixture at 100 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Reaction Conditions (Microwave): Alternatively, place the mixture in a microwave reactor and irradiate at a suitable power (e.g., 350W) for 10-20 minutes.[3]
-
Work-up: After cooling, add ethanol to the reaction mixture and heat for a short period. Cool the mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol and water, and then recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR, IR, and mass spectrometry. 2D NMR techniques can be used to determine the stereochemistry of the newly formed double bond.[2]
Visualizations
Caption: Workflow for optimizing reaction selectivity.
Caption: Factors influencing chemoselectivity.
Caption: A generic catalytic cycle for a reaction.
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regio- and stereo-selectivity in uncatalysed and catalysed Diels–Alder reactions of allenic esters with furan and 2-methylfuran - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Catalyst control of selectivity in the C–O bond alumination of biomass derived furans - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Degradation pathways of furan rings under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan-containing compounds under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the degradation of furan rings in an acidic environment?
A1: The degradation of a furan ring in an acidic solution is an acid-catalyzed process that involves the opening of the five-membered ring.[1][2] The rate-limiting step is the diffusion of a proton from the acidic medium to the furan ring, leading to its protonation.[1][2][3] Protonation preferentially occurs at the Cα position (the carbon atom adjacent to the oxygen), which is energetically more favorable than protonation at the Cβ position.[1][3][4] Following protonation, a nucleophilic attack by a solvent molecule (like water) occurs, forming intermediates such as 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol.[1][2][5] Subsequent protonation of the ring oxygen in these furanol intermediates initiates the cleavage of the C-O bond, leading to the formation of acyclic dicarbonyl compounds.[2][3][6]
Q2: What are the typical products of furan ring degradation under acidic conditions?
A2: The primary products of the acid-catalyzed hydrolysis of simple furans are 1,4-dicarbonyl compounds.[6][7][8] For instance, the hydrolysis of furan itself yields succinaldehyde.[9] However, the final products can be more complex and depend on the substituents present on the furan ring and the reaction conditions.[10][11] For example, the degradation of 2-hydroxyacetylfuran (2-HAF) in the presence of hydrochloric acid can yield levulinic acid and formic acid as prominent products.[12][13] In some cases, these initial acyclic products can undergo further reactions, leading to the formation of polymers or other condensation products.[14][15]
Q3: How do substituents on the furan ring affect its stability in acidic media?
A3: Substituents have a significant impact on the reactivity and degradation pathways of the furan ring.[10][11][16]
-
Electron-donating groups (like methyl or hydroxymethyl) can increase the electron density of the ring, making it more susceptible to protonation and subsequent degradation.[10][14] However, they can also influence the product distribution. For example, 4-(5-methyl-2-furyl)-2-butanone yields a single ring-opened product in high yield, while the unsubstituted and hydroxymethyl-substituted analogues result in multiple products.[10][11]
-
Electron-withdrawing groups (like formyl, carboxyl, or trifluoromethyl) generally increase the stability of the furan ring against acid-catalyzed degradation.[14][17][18] These groups decrease the electron density of the ring, making the initial protonation step less favorable.
Q4: What factors other than substituents can influence the rate of furan degradation?
A4: Several factors can influence the rate of furan degradation:
-
Acid Strength and Concentration : Stronger Brønsted acids are effective catalysts, and the reaction rate is dependent on the acid concentration.[11][12] The logarithm of the first-order rate constant for the hydrolysis of furan and 2,5-dimethylfuran is linear in Hammett's acidity function, H₀.[4]
-
Temperature : The rate of degradation increases with temperature.[12][19][20] For example, the acid-catalyzed thermal decomposition of 2-furaldehyde shows a clear temperature dependence.[20]
-
Solvent : The solvent system can affect stability. Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect on furan derivatives.[17] The presence of water is crucial for hydrolysis pathways and can influence the formation of different types of degradation products.[21][22]
Troubleshooting Guide
Q5: My experiment is yielding multiple unexpected products. What could be the cause?
A5: The formation of multiple products is a common issue, particularly with unsubstituted or certain substituted furans.[10][11]
-
Check the Substituents : Furans with hydroxymethyl groups or without stabilizing electron-withdrawing groups are known to yield more complex product mixtures.[10][16]
-
Reaction Conditions : Overly harsh conditions (high temperature, high acid concentration, prolonged reaction time) can promote secondary reactions of the initial ring-opened products, leading to a variety of compounds.[18] Consider running the reaction under milder conditions (e.g., 80°C with catalytic HCl) which have been shown to be effective for ring opening.[10][11]
-
Oxygen Presence : Some degradation pathways may involve oxidation. Ensure your reaction is performed under an inert atmosphere if oxidative side products are a concern.
Q6: The degradation of my furan-containing compound is very slow or incomplete. How can I improve the reaction rate?
A6: If the degradation is too slow, consider the following adjustments:
-
Increase Temperature : The reaction rate is sensitive to temperature. A moderate increase in temperature can significantly speed up the degradation.[12][20]
-
Increase Acid Concentration/Strength : The reaction is acid-catalyzed. Using a stronger acid or increasing the concentration of the current acid catalyst will increase the rate.[11][12]
-
Review Substituents : If your furan ring has strong electron-withdrawing groups, it will be inherently more stable.[14][17] More forcing conditions (higher temperature or acid concentration) might be necessary to achieve complete degradation.
Q7: I am observing polymerization or the formation of insoluble materials. How can I prevent this?
A7: Polymerization is often caused by reactive electrophiles generated during the protonation of furans with electron-releasing substituents.[14]
-
Control Reaction Conditions : Milder acidic conditions are required to manage the hydrolysis of furan and prevent polymerization.[9]
-
Solvent Choice : The choice of solvent can influence polymerization. Investigate different solvent systems to minimize side reactions.
-
Initial Concentration : High concentrations of the furan substrate can favor intermolecular reactions leading to oligomers and polymers.[14] Try running the reaction at a lower concentration.
Experimental Protocols
Protocol 1: Kinetic Analysis of Acid-Catalyzed Furan Derivative Decomposition
This protocol is based on the methodology for studying the decomposition of 2-hydroxyacetylfuran (2-HAF).[12][13]
Objective: To determine the kinetic parameters (rate constant, activation energy) for the acid-catalyzed degradation of a furan derivative.
Methodology:
-
Reactor Setup: Perform the experiments in a batch reactor system capable of maintaining constant temperature and pressure.
-
Reaction Mixture Preparation:
-
Experimental Procedure:
-
Heat the reactor to the target temperature (e.g., in a range from 120°C to 170°C).[12]
-
Once the target temperature is reached, start the timer and begin sampling.
-
Collect samples at regular time intervals throughout the experiment. Immediately quench the reaction in each sample to halt degradation (e.g., by rapid cooling and neutralization).
-
-
Sample Analysis:
-
Analyze the concentration of the furan derivative and major degradation products in each sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the furan derivative versus time for each temperature and acid concentration.
-
Determine the reaction order and calculate the rate constant (k) at each temperature using the appropriate integrated rate law. The decomposition of 2-HAF follows first-order kinetics with respect to both 2-HAF and the acid catalyst.[12][13]
-
Use the Arrhenius equation to plot ln(k) versus 1/T to determine the activation energy (Ea) and the pre-exponential factor (A).[12][13]
-
Protocol 2: Product Identification from Furan Ring Opening
This protocol outlines a general procedure for identifying the products of acid-catalyzed furan ring opening, based on common analytical practices.[10][17]
Objective: To identify and characterize the degradation products of a furan-containing compound under specific acidic conditions.
Methodology:
-
Reaction:
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst carefully with a suitable base.
-
Extract the products into an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis and Characterization:
-
Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major components and their molecular weights.[17]
-
If necessary, purify the individual products from the mixture using techniques like column chromatography.
-
Characterize the structure of the purified products using spectroscopic methods:
-
Quantitative Data
Table 1: Kinetic Data for the Decomposition of 2-Hydroxyacetylfuran (2-HAF)
| Catalyst | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) at 170°C (M⁻¹ min⁻¹) | Reference |
|---|---|---|---|
| H₂SO₄ | 98.7 ± 2.2 | 0.16 | [12][13] |
| HCl | Not Reported | 0.23 |[12][13] |
Table 2: Yield of Ring-Opened Product for Substituted Furans
| Furan Substrate | Conditions | Product Yield | Reaction Time | Reference |
|---|
| 4-(5-methyl-2-furyl)-2-butanone | 80°C, Catalytic HCl | up to 92% | 24 hours |[10][16] |
Visualizations
Caption: Acid-catalyzed degradation pathway of a furan ring.
Caption: Experimental workflow for studying furan degradation.
References
- 1. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [scite.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Furan - Wikipedia [en.wikipedia.org]
- 8. Furan Hydrolyzes to Dicarbonyl Compounds | Ambeed [ambeed.com]
- 9. fayoum.edu.eg [fayoum.edu.eg]
- 10. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C2CY20395B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize byproduct formation with 2-(Furan-2-yl)-2-oxoacetaldehyde
Welcome to the technical support center for 2-(Furan-2-yl)-2-oxoacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: Due to its chemical structure, this compound is prone to several side reactions, leading to the formation of specific byproducts. The most common include:
-
Cannizzaro Reaction Products: Under basic conditions, disproportionation can occur, yielding 2-(Furan-2-yl)-2-hydroxyacetic acid and 2-(Furan-2-yl)-1,2-ethanediol.
-
Self-Condensation Products: Both acid and base catalysis can promote self-condensation reactions, leading to a variety of oligomeric and polymeric materials.
-
Oxidation Product: The aldehyde can be oxidized to 2-(Furan-2-yl)-2-oxoacetic acid, especially in the presence of oxidizing agents or air.
-
Acetal/Hemiacetal Formation: In the presence of alcohols, hemiacetals and acetals can form, which may be unwanted byproducts if not part of a deliberate protection strategy.
Q2: How can I prevent the Cannizzaro reaction?
A2: The Cannizzaro reaction is base-catalyzed and requires the absence of enolizable protons, a condition met by this compound. To minimize this side reaction:
-
Maintain a Neutral or Acidic pH: Whenever possible, conduct reactions under neutral or acidic conditions.
-
Use Non-Nucleophilic Bases: If a base is required, consider using sterically hindered or non-nucleophilic bases that are less likely to initiate the hydride transfer characteristic of the Cannizzaro reaction.
-
Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the Cannizzaro reaction.
-
Limit Reaction Time: Shorter reaction times can decrease the extent of this and other side reactions.
Q3: Is this compound stable in solution?
A3: The stability of this compound is dependent on the solvent and pH. Furan rings, in general, are sensitive to strong acids and can undergo ring-opening or polymerization. Under strongly basic conditions, in addition to the Cannizzaro reaction, degradation can occur. For storage, it is recommended to keep the compound in a cool, dry place, under an inert atmosphere. When in solution for reactions, it is best to use it promptly.
Q4: What are the best practices for purifying the desired product from these byproducts?
A4: Column chromatography is a highly effective method for separating the desired product from the common byproducts. The choice of eluent will depend on the polarity of the desired product relative to the byproducts. For instance, the more polar diol and carboxylic acid byproducts from the Cannizzaro reaction will have different retention times on a silica gel column compared to a less polar desired product.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and formation of a viscous, dark-colored residue. | Self-condensation/Polymerization: This is often catalyzed by acidic or basic conditions, or elevated temperatures. | 1. pH Control: Maintain the reaction at a neutral pH if possible. If acidic or basic conditions are necessary, use the mildest reagents and lowest concentrations feasible.2. Temperature Control: Run the reaction at the lowest effective temperature.3. Protecting Group: Consider protecting the aldehyde functionality as an acetal prior to the reaction. |
| Significant formation of 2-(Furan-2-yl)-2-hydroxyacetic acid and/or 2-(Furan-2-yl)-1,2-ethanediol. | Cannizzaro Reaction: Occurs under basic conditions. | 1. Avoid Strong Bases: If a base is necessary, opt for a weaker, non-nucleophilic base.2. Crossed Cannizzaro Reaction: If applicable to your synthesis, consider a crossed Cannizzaro approach by adding a more reactive aldehyde (like formaldehyde) to be preferentially oxidized.3. Reaction Monitoring: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further byproduct formation. |
| Presence of 2-(Furan-2-yl)-2-oxoacetic acid in the product mixture. | Oxidation: The aldehyde group is susceptible to oxidation by air or other oxidizing agents present in the reaction mixture. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.3. Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction. |
| Desired reaction does not proceed to completion, even with extended reaction times. | Aldehyde Protection (Unintended): If alcohols are present as solvents or impurities, they can form hemiacetals or acetals with the aldehyde, rendering it unreactive. | 1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.2. Avoid Alcoholic Solvents: If the reaction chemistry allows, choose a non-alcoholic solvent. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal, a common strategy to protect the aldehyde group from unwanted side reactions.
Materials:
-
This compound
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.
-
Add 1.1 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected compound.
Expected Outcome: The aldehyde functionality will be protected as a 1,3-dioxolane ring, which is stable to many reaction conditions, particularly basic and nucleophilic reagents. The ketone functionality remains available for subsequent reactions.
Protocol 2: Purification of a Reaction Mixture Containing Cannizzaro Byproducts
This protocol outlines a general procedure for the separation of a desired product from the polar byproducts of a Cannizzaro reaction using column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Fraction collection tubes
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a silica gel column using a slurry of silica gel in a non-polar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
-
Carefully load the dissolved crude mixture onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing the polarity.
-
Collect fractions and monitor their composition by TLC. The less polar desired product should elute before the more polar diol and carboxylic acid byproducts.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Signaling Pathway: Potential Fates of this compound
Validation & Comparative
Purity Analysis of 2-(Furan-2-yl)-2-oxoacetaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-(Furan-2-yl)-2-oxoacetaldehyde, a key building block in various synthetic pathways. This document outlines a detailed HPLC protocol, compares it with alternative analytical techniques, and presents supporting data and methodologies to aid in selecting the most suitable approach for purity assessment.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Its high resolution and sensitivity make it a preferred method for purity analysis of pharmaceutical intermediates.
Experimental Protocol: HPLC Method for this compound
This protocol is a robust starting point for the analysis of this compound, adapted from established methods for similar furan-containing compounds.[1][2] Method optimization and validation are recommended for specific laboratory conditions.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar and non-polar impurities.
2. Reagents and Standards:
-
Solvents: HPLC grade acetonitrile and water are required.
-
Mobile Phase: An isocratic mobile phase of 60% acetonitrile in water can be used for initial screening.[3] For improved separation of potential impurities, a gradient elution may be necessary.
-
Standard Preparation: A stock solution of this compound should be prepared in the mobile phase at a concentration of approximately 1 mg/mL. Working standards of lower concentrations can be prepared by serial dilution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm[1]
-
Column Temperature: 30 °C
-
Run Time: 15 minutes
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparison with Alternative Purity Analysis Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Feature | HPLC | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. | Structural elucidation and quantification of major components. |
| Sensitivity | High (µg/mL to ng/mL).[1] | Very high (ng/mL to pg/mL). | Lower, typically requires mg quantities. |
| Resolution | High, capable of separating closely related impurities. | Very high, excellent for separating volatile isomers. | Lower, may not resolve structurally similar impurities. |
| Quantitative Accuracy | Excellent with proper calibration. | Excellent with proper calibration. | Good for major components, less accurate for trace impurities. |
| Typical Purity Range | >95% | >98% | >95% (for major components) |
Gas Chromatography (GC)
For volatile compounds, GC offers excellent resolution and sensitivity. Given that furan derivatives can be volatile, GC is a viable alternative.
Experimental Protocol: GC-FID Method
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar stationary phase (e.g., SPB-1).[4]
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An initial temperature of 50°C, ramped to 250°C.
-
Injection: Split injection is typically used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for structural confirmation and can be used for a quantitative assessment of purity against a certified internal standard (qNMR). It provides information on the overall purity of the sample, including non-chromatographable impurities. However, it is generally less sensitive than chromatographic methods for detecting trace impurities. A purity of >96% for a furan derivative has been determined by ¹H-NMR.[5]
Comparison of Analytical Methods
Caption: Comparison of HPLC, GC, and NMR for purity analysis.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. HPLC offers a versatile and robust platform with high sensitivity and resolution, making it well-suited for routine quality control and impurity profiling. GC is an excellent alternative for analyzing volatile impurities, while NMR provides valuable structural confirmation and quantitative information for the bulk material. For comprehensive characterization, a combination of these techniques is often employed to ensure the highest quality of pharmaceutical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
Comparative Guide to Analytical Methods for the Validation of 2-(Furan-2-yl)-2-oxoacetaldehyde Synthesis
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(Furan-2-yl)-2-oxoacetaldehyde synthesis, a critical intermediate in pharmaceutical development. The primary focus is on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, with a comparative analysis against a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals requiring reliable and validated analytical techniques for reaction monitoring and quality control.
Introduction to Synthesis Validation
Validating the synthesis of a target compound like this compound is essential to ensure the identity, purity, and yield of the product. An analytical method is validated to confirm its suitability for its intended purpose, providing confidence in the reliability of the results. Key validation parameters include accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantitation).[1][2][3][4]
For carbonyl compounds such as aldehydes and ketones, direct analysis can be challenging due to their reactivity and volatility. Therefore, derivatization is a common strategy to enhance stability and improve chromatographic and detection characteristics.[5][6]
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aldehydes and ketones, derivatization is typically required prior to analysis to improve volatility and thermal stability.[5][7] The use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as a derivatizing agent is a well-established method that provides a fast and reliable way to quantify these compounds.[5][8][9] The resulting oxime derivatives are stable and exhibit excellent chromatographic properties.
Experimental Protocol: GC-MS with PFBHA Derivatization
1. Materials and Reagents:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal Standard (e.g., d4-Furan)
-
Hexane (GC grade)
-
Deionized Water
-
Sodium Chloride
-
Reaction mixture from the synthesis
2. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve this compound in hexane to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 - 10 µg/mL).
-
PFBHA Reagent: Prepare a 15 mg/mL solution of PFBHA in deionized water.
-
Sample Preparation:
-
Quench a 1 mL aliquot of the synthesis reaction mixture and dilute it with deionized water.
-
Transfer 1 mL of the diluted sample to a 10 mL headspace vial.
-
Add the internal standard solution.
-
Add 1 mL of the PFBHA reagent to the vial.
-
Add 1 g of sodium chloride to facilitate extraction into the headspace.
-
Seal the vial and vortex for 2 minutes.
-
Incubate the vial at 60°C for 30 minutes to ensure complete derivatization and equilibration.[9]
-
3. GC-MS Instrumentation and Conditions:
-
System: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Injection Mode: Headspace or SPME. For SPME, a PDMS/DVB fiber is recommended.[8][10]
-
Injector Temperature: 250°C
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column.[11][12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the PFBHA-derivatized analyte. A full scan can be used for initial identification.
Workflow for GC-MS Validation
Caption: Workflow for the GC-MS validation of this compound synthesis.
Alternative Method: HPLC-UV
High-Performance Liquid Chromatography with a UV detector is a widely used, robust, and cost-effective alternative for the analysis of carbonyl compounds.[5] The most common derivatization reagent for this method is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives that can be readily detected by UV.[5][13]
Experimental Protocol: HPLC-UV with DNPH Derivatization
1. Materials and Reagents:
-
This compound standard
-
2,4-dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Perchloric Acid or Sulfuric Acid (catalyst)
-
Deionized Water
2. Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., 1% perchloric acid).
-
Standard Derivatization: Mix aliquots of the working standards with the DNPH reagent and allow them to react for 1-2 hours at room temperature to form the hydrazone derivatives.
-
Sample Preparation:
-
Quench and dilute a sample of the reaction mixture with acetonitrile.
-
Add the DNPH reagent to the diluted sample.
-
Allow the reaction to proceed for 1-2 hours.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
3. HPLC-UV Instrumentation and Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Example Gradient: Start with 60% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.[9]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: Approximately 360 nm, the typical maximum absorbance for DNPH derivatives.[13]
-
Injection Volume: 10 µL.
Performance Comparison
The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Specificity | Very High (Mass-to-charge ratio detection) | Good (Chromatographic separation) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (Recovery) | 90 - 110% | 85 - 115% |
| Precision (RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL to ng/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range)[10][14] | Moderate (µg/mL range) |
| Sample Throughput | Moderate (Headspace incubation increases time) | High |
| Instrumentation Cost | High | Moderate |
| Solvent Consumption | Very Low | High |
Note: The values presented are typical performance characteristics and may vary based on instrumentation and specific method optimization.
Method Comparison Overview
Caption: Comparison of key performance attributes between GC-MS and HPLC-UV methods.
Conclusion
For the validation of this compound synthesis, the GC-MS method with PFBHA derivatization is recommended for applications requiring high sensitivity and specificity. Its ability to provide mass spectral data offers unequivocal identification of the analyte, which is crucial for impurity profiling and ensuring product quality in pharmaceutical development.
The HPLC-UV method with DNPH derivatization serves as a robust and reliable alternative. It is particularly well-suited for routine quality control where high sample throughput and lower operational costs are important, and the required sensitivity levels are less stringent.
The final selection of the analytical method should be based on a thorough evaluation of the laboratory's specific needs, available resources, and the regulatory requirements for the synthesized compound.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hbm4eu.eu [hbm4eu.eu]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 2-(Furan-2-yl)-2-oxoacetaldehyde and Benzaldehyde
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aldehyde-containing compounds is paramount for predicting metabolic pathways, designing synthetic routes, and developing novel therapeutics. This guide provides a detailed comparison of the reactivity of 2-(Furan-2-yl)-2-oxoacetaldehyde and the archetypal aromatic aldehyde, benzaldehyde. We will explore their differing reactivities in key chemical transformations, supported by experimental data and detailed protocols.
The presence of a furan ring and an adjacent ketone functionality in this compound introduces significant electronic and structural differences compared to benzaldehyde, leading to distinct chemical behaviors. This comparison will focus on nucleophilic addition, oxidation, and condensation reactions, which are fundamental to the chemical profile of aldehydes.
Executive Summary of Reactivity Comparison
| Reaction Type | This compound | Benzaldehyde | Key Differences |
| Nucleophilic Addition | Generally more reactive due to the electron-rich furan ring and the activating effect of the adjacent keto group. | Less reactive due to the electron-withdrawing resonance effect of the benzene ring.[1][2] | The furan ring's heteroatom enhances the electrophilicity of the aldehyde carbonyl. The α-keto group further activates the aldehyde. |
| Oxidation | Readily oxidized. The furan ring itself can also be susceptible to oxidation under harsh conditions. | Oxidized to benzoic acid.[3] | The furan ring introduces a potential site for competing oxidation reactions. |
| Cannizzaro Reaction | Undergoes an intramolecular Cannizzaro reaction to form a single α-hydroxy acid product.[4][5] | Undergoes an intermolecular Cannizzaro reaction, yielding a mixture of a primary alcohol and a carboxylic acid salt.[6][7] | The proximate keto and aldehyde groups in this compound facilitate an internal hydride shift. |
| Condensation Reactions | Expected to be more reactive in reactions like the Perkin and Benzoin condensations due to the higher electrophilicity of the carbonyl carbon. | Serves as the standard substrate for these classical condensation reactions. | The increased reactivity of the furan-containing aldehyde may lead to faster reaction rates and potentially different product distributions. |
Theoretical Framework: Electronic and Structural Effects
The differing reactivity profiles of this compound and benzaldehyde can be attributed to the fundamental electronic properties of the furan and benzene rings.
Benzaldehyde: The benzene ring is an aromatic system that can delocalize electron density. Through resonance, the phenyl group can donate electron density to the carbonyl group, which slightly reduces the partial positive charge on the carbonyl carbon, thus decreasing its electrophilicity and reactivity towards nucleophiles.[1][2]
This compound: The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is more electron-rich than benzene. The oxygen atom can donate its lone pair of electrons into the ring system, increasing the electron density of the ring. This enhanced electron density of the furan ring, however, does not translate to reduced reactivity of the adjacent aldehyde. In fact, the oxygen heteroatom can also exert an inductive electron-withdrawing effect, and more importantly, the furan ring is a better electron-donating group through resonance compared to phenyl, which can activate the adjacent carbonyl group towards nucleophilic attack. Furthermore, the presence of the α-keto group in this compound significantly increases the electrophilicity of the aldehyde carbonyl carbon through a strong electron-withdrawing inductive effect.
Experimental Protocols and Comparative Data
To provide a tangible comparison, the following are detailed experimental protocols for key reactions. While direct comparative quantitative data for this compound is limited in the literature, the expected outcomes are discussed based on established chemical principles and data from analogous compounds like furan-2-carboxaldehyde.
Nucleophilic Addition: Grignard Reaction
This experiment compares the reactivity of the two aldehydes towards a common nucleophile, a Grignard reagent.
Experimental Protocol:
-
Two separate flame-dried, three-necked round-bottom flasks, each equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, are prepared.
-
To each flask, add 10 mmol of either this compound or benzaldehyde dissolved in 50 mL of anhydrous diethyl ether.
-
Cool the solutions to 0 °C using an ice bath.
-
From the dropping funnels, add 10 mmol of a 1 M solution of phenylmagnesium bromide in diethyl ether dropwise to each flask over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for an additional 1 hour.
-
Quench the reactions by slowly adding 20 mL of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product yields by ¹H NMR spectroscopy and purify by column chromatography.
Expected Outcome: this compound is expected to react more rapidly and provide a higher yield of the corresponding secondary alcohol compared to benzaldehyde under identical reaction conditions. This is due to the increased electrophilicity of its aldehyde carbonyl group.
Oxidation: Tollens' Test
This qualitative experiment demonstrates the ease of oxidation of the two aldehydes.
Experimental Protocol:
-
Prepare Tollens' reagent by adding 2 mL of 0.1 M silver nitrate solution to a clean test tube. Add one drop of 10% sodium hydroxide solution. A precipitate of silver oxide will form. Add a dilute solution of ammonia (e.g., 2% ammonia) dropwise, with shaking, until the precipitate just dissolves.
-
Prepare two test tubes, one containing 1 mL of a 1% solution of this compound in ethanol and the other containing 1 mL of a 1% solution of benzaldehyde in ethanol.
-
To each test tube, add 2 mL of the freshly prepared Tollens' reagent.
-
Allow the test tubes to stand at room temperature and observe the formation of a silver mirror or a black precipitate of silver.
Expected Outcome: Both aldehydes will give a positive Tollens' test, indicating that they are readily oxidized. However, it is anticipated that this compound may react more quickly due to the electronic nature of the furan ring.
Cannizzaro Reaction
This reaction highlights a key mechanistic difference between the two compounds.
Experimental Protocol:
-
Intermolecular Cannizzaro Reaction of Benzaldehyde:
-
In a flask, dissolve 5.3 g (50 mmol) of benzaldehyde in 30 mL of methanol.
-
Add a solution of 4.0 g (100 mmol) of sodium hydroxide in 10 mL of water.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Add 50 mL of water and extract the mixture with diethyl ether (3 x 30 mL) to isolate the benzyl alcohol.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate benzoic acid. Filter, wash with cold water, and dry.
-
-
Intramolecular Cannizzaro Reaction of this compound:
-
In a flask, dissolve 6.2 g (50 mmol) of this compound in 50 mL of a 1:1 mixture of methanol and water.
-
Add a solution of 4.0 g (100 mmol) of sodium hydroxide in 10 mL of water.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Extract the product, 2-(furan-2-yl)-2-hydroxyacetic acid, with ethyl acetate (3 x 40 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Expected Outcome: Benzaldehyde will yield two distinct products: benzyl alcohol and benzoic acid. In contrast, this compound will yield a single product, 2-(furan-2-yl)-2-hydroxyacetic acid, due to the intramolecular nature of the reaction.[4][5]
Visualizing Reaction Pathways
To further illustrate the mechanistic differences, the following diagrams generated using Graphviz depict the key reaction pathways.
Caption: Comparative workflow for nucleophilic addition.
Caption: Mechanistic comparison of Cannizzaro reactions.
Conclusion
The reactivity of this compound is markedly different from that of benzaldehyde, primarily due to the electronic contributions of the furan ring and the presence of the adjacent α-keto group. These structural features render the furan-containing aldehyde more susceptible to nucleophilic attack and enable it to undergo a unique intramolecular Cannizzaro reaction. For researchers in drug development and organic synthesis, these differences are critical considerations for predicting reaction outcomes, designing efficient synthetic strategies, and understanding the metabolic fate of furan-containing pharmacophores. Further quantitative kinetic studies are warranted to provide a more precise comparison of the reaction rates for these two important aldehydes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Cannizzaro Reaction | Reaction Mechanism of Cannizzaro Reaction [pw.live]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 2-(Furan-2-yl)-2-oxoacetaldehyde Derivatives by 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. In the quest for novel therapeutics, derivatives of 2-(Furan-2-yl)-2-oxoacetaldehyde represent a class of compounds with significant synthetic and medicinal interest. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of these molecules, supported by experimental data and protocols. We will also briefly explore alternative analytical techniques to provide a holistic view of the available structural elucidation tools.
At the forefront of structural analysis, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for mapping the intricate network of covalent bonds within a molecule.[1] These methods provide through-bond correlation information, allowing for the definitive assignment of proton (¹H) and carbon (¹³C) signals, which is often challenging with one-dimensional NMR alone, especially in complex molecules.[2]
Deciphering the Connectivity: 2D NMR in Action
To illustrate the power of 2D NMR, let us consider a representative derivative, this compound oxime. The expected ¹H and ¹³C NMR chemical shifts, based on data from structurally similar compounds like 2-acetylfuran and N-(2-furoyl)glycine, are presented below.[3][4] The correlations observed in COSY, HSQC, and HMBC spectra are key to confirming the precise atomic connectivity.
Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for this compound Oxime
| Position | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity | ¹H-¹H COSY Correlations | ¹H-¹³C HSQC Correlation | ¹H-¹³C HMBC Correlations |
| C2 | ~152.0 | - | - | - | - | H3, H4 |
| C3 | ~118.0 | ~7.30 | dd | H4, H5 | C3 | C2, C4, C5, C=O |
| C4 | ~112.5 | ~6.60 | dd | H3, H5 | C4 | C2, C3, C5 |
| C5 | ~147.0 | ~7.65 | dd | H3, H4 | C5 | C2, C3, C4, C=O |
| C=O | ~185.0 | - | - | - | - | H3, H5, H(C=N) |
| C=N | ~145.0 | ~8.20 | s | - | C=N | C=O |
| N-OH | - | ~11.5 | br s | - | - | C=N |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and specific substituents. Coupling constants (J) for furan protons are typically in the range of J34 ≈ 3.5 Hz, J45 ≈ 1.8 Hz, and J35 ≈ 0.8 Hz.
Analysis of 2D NMR Data:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a few bonds.[5] For our example molecule, we would expect to see cross-peaks connecting H3 to H4 and H5, and H4 to H3 and H5, confirming the connectivity of the furan ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to.[6] This is crucial for assigning the carbon signals of the furan ring by linking them to their known proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds.[5] This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) like C2 and the carbonyl carbon (C=O). For instance, correlations from H3 and H5 to the carbonyl carbon would confirm the position of the oxoacetaldehyde moiety on the furan ring.
Visualizing the Workflow
The logical flow of a typical 2D NMR-based structural elucidation process can be visualized as follows:
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key 2D NMR experiments.
Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent.
-
Spectrometer Setup: Tune and shim the spectrometer for the ¹H nucleus.
-
Acquisition:
-
Use a standard COSY pulse sequence (e.g., cosygp).
-
Acquire a ¹H spectrum to determine the spectral width.
-
Set the number of scans (ns) to a multiple of 8 (e.g., 8, 16) and the number of increments in the indirect dimension (ni) to 256 or 512 for good resolution.
-
The relaxation delay (d1) is typically set to 1-2 seconds.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: As for COSY.
-
Spectrometer Setup: Tune and shim for both ¹H and ¹³C nuclei.
-
Acquisition:
-
Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width based on the ¹H spectrum.
-
Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
Set ns to a multiple of 8 and ni to 128 or 256.
-
The one-bond coupling constant (¹JCH) is typically set to 145 Hz.
-
-
Processing: Process the data using a squared sine-bell window function and perform a 2D Fourier transform.
Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: As for COSY and HSQC.
-
Spectrometer Setup: Tune and shim for both ¹H and ¹³C nuclei.
-
Acquisition:
-
Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Set ns to a multiple of 8 and ni to 256 or 512.
-
The long-range coupling constant (nJCH) is optimized for a range, typically set to 8 Hz.
-
-
Processing: Apply a sine-bell window function and perform a 2D Fourier transform.
Comparison with Other Structural Elucidation Techniques
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive structural validation.
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry (via NOESY) | Non-destructive, provides a complete bonding map in solution. | Requires soluble material, can be time-consuming for complex molecules, lower sensitivity than MS. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state, absolute configuration. | Unambiguous structure determination. | Requires a single, high-quality crystal, which can be difficult to obtain; structure may differ from solution conformation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample amount required. | Provides limited connectivity information, isomers can be difficult to distinguish without fragmentation analysis. |
The relationship and complementary nature of these techniques in the process of drug discovery and development can be visualized as follows:
References
- 1. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 2. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 3. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
Comparative Biological Activity of Novel Furan Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of novel furan-containing compounds, with a focus on their potential as anticancer and antimicrobial agents. This document summarizes quantitative data, details experimental protocols for key biological assays, and visualizes relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.
The furan scaffold is a versatile heterocyclic ring system that is a core component of many pharmacologically active compounds.[1] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] This guide focuses on the biological screening of novel furan derivatives, providing a comparative overview of their efficacy against various cell lines and microbial strains.
Anticancer Activity: A Comparative Overview
Several studies have highlighted the potential of furan derivatives as potent anticancer agents.[1] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with their efficacy quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
Below is a summary of the cytotoxic activity of various furan derivatives compared to the standard chemotherapeutic drug, Doxorubicin. It is important to note that the specific derivatives of 2-(Furan-2-yl)-2-oxoacetaldehyde are a subject of ongoing research, and the data presented here encompasses a broader range of bioactive furan-containing molecules to provide a comparative context.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Furan Derivatives against Human Cancer Cell Lines
| Compound/Derivative Class | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | Normal Cell Line (Vero/MCF-10A) | Reference |
| Novel Furan-Based Compounds (General) | |||||
| Pyridine carbohydrazide 4 | - | - | 4.06 | >10 | [4] |
| N-phenyl triazinone 7 | - | - | 2.96 | >10 | [4] |
| Furo[2,3-d]pyrimidine derivative 10b | - | - | 1.51 (HS 578T) | - | [5] |
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | 62.37 µg/mL | - | - | Weak cytotoxicity | [6] |
| Thiazolidinone-furan derivatives (5e, 5f) | Potent activity | Potent activity | Potent activity | - | [7] |
| Standard Drug | |||||
| Doxorubicin | ~0.05-0.5 (cell line dependent) | ~0.1-1.0 (cell line dependent) | ~0.05-0.5 (cell line dependent) | Varies | [8][9] |
Antimicrobial Activity: A Comparative Overview
Furan derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria.[3] The Kirby-Bauer disk diffusion method is a widely used technique to assess the antimicrobial activity, where the diameter of the zone of inhibition around a disk impregnated with the test compound corresponds to its efficacy.
The following table summarizes the antimicrobial activity of selected furan derivatives in comparison to the broad-spectrum antibiotic, Gentamicin.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Furan Derivatives
| Compound/Derivative Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Novel Furan-Pyridine Derivatives | ||||
| Compound 3b | 23.3 ± 0.57 | - | - | [10] |
| General Furan-Pyridine Derivatives | 13.3 - 20.3 | - | 15.3 - 20.3 | [10][11] |
| 2-(2-Nitrovinyl) Furan | 96% inhibition | 80% inhibition | 96% inhibition | [12] |
| Standard Drug | ||||
| Gentamicin | 22.3 ± 0.57 | ~15-20 | 17.3 ± 0.57 | [10][11] |
Note: The data presented is for a variety of furan derivatives to illustrate their potential antimicrobial activity. Specific data for this compound derivatives should be a focus of future investigations.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Allow the plate to stand overnight in the incubator.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[14][15]
Principle: A standardized inoculum of a bacterium is swabbed onto the surface of a Mueller-Hinton agar plate.[9][16] Paper disks impregnated with a specific concentration of an antimicrobial agent are then placed on the agar surface. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[9][14]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.[15][16]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[14][16]
-
Disk Application: Aseptically apply antimicrobial-impregnated disks to the surface of the agar plate. Ensure the disks are placed at least 24 mm apart.[16]
-
Incubation: Invert the plates and incubate at 35°C for 18-24 hours.[14]
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or caliper.[16]
-
Interpretation: Compare the measured zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agent.[16]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which novel compounds exert their biological effects is a critical aspect of drug development. Furan derivatives have been reported to modulate several key signaling pathways involved in cancer progression and cell survival.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[17] Dysregulation of this pathway is frequently observed in various cancers.[5] Some furan derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the suppression of tumor growth.[5][18]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to the development of several cancers.[10] The central event in this pathway is the regulation of the transcriptional co-activator β-catenin.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The recent progress of peptide regulators for the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Study of Catalysts for the Synthesis of 2-(Furan-2-yl)-2-oxoacetaldehyde
A comprehensive review of catalytic systems for the selective oxidation of 2-acetylfuran, providing researchers and drug development professionals with a comparative analysis of performance, experimental protocols, and mechanistic insights.
The synthesis of 2-(Furan-2-yl)-2-oxoacetaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the selective oxidation of 2-acetylfuran. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides a comparative analysis of prominent catalytic systems employed for this synthesis, with a focus on quantitative performance data, detailed experimental methodologies, and the underlying reaction pathways.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for the efficient and selective synthesis of this compound. This section provides a quantitative comparison of key performance indicators for various catalytic systems. The data presented is collated from scientific literature and aims to guide researchers in choosing the most suitable catalyst for their specific needs, considering factors such as yield, selectivity, reaction conditions, and catalyst type.
| Catalyst System | Starting Material | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Selenium Dioxide (SeO₂) | 2-Acetylfuran | - | Dioxane/Water | 100 | 6 | ~70 | High | General Riley Oxidation Protocol |
| Mn(OAc)₃/CoCl₂ | β-ketoester with furan moiety | O₂ | Acetic Acid | 25 | 5 | 63 | Not specified for this compound | [1][2] |
| Copper-based catalysts | General aldehydes | O₂/Air | Various | Room Temp. - 100 | Varies | Varies | Varies | [3][4][5] |
| Vanadium-based catalysts | General aldehydes | H₂O₂ | Acetonitrile | Room Temp. | Short | High | High | [6] |
Note: Direct comparative data for all listed catalysts on the specific oxidation of 2-acetylfuran to this compound is limited in the readily available literature. The table includes data from analogous reactions and general catalytic activities to provide a broader perspective. The yield and selectivity for copper and vanadium-based catalysts are highly dependent on the specific complex and reaction conditions used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of this compound. This section provides step-by-step methodologies for the catalytic systems discussed.
Selenium Dioxide (SeO₂) Oxidation (Riley Oxidation)
This classical method is widely used for the α-oxidation of ketones.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylfuran (1 equivalent) in a mixture of dioxane and water (e.g., 50:1 v/v).
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Upon completion, cool the mixture to room temperature. The black elemental selenium precipitate is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to remove the dioxane.
-
The remaining aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Manganese(III)/Cobalt(II) Catalyzed Oxidation
While a direct protocol for 2-acetylfuran is not detailed, the following procedure for the oxidation of a furan-containing β-ketoester can be adapted.[1][2]
Procedure:
-
To a solution of the furan-containing substrate (1 equivalent) in glacial acetic acid, add manganese(III) acetate (0.1 equivalents) and cobalt(II) chloride (0.1 equivalents).
-
The reaction mixture is stirred at 25°C under an oxygen atmosphere (balloon).
-
For enhanced reaction rates, the mixture can be irradiated with a UV lamp (365 nm).[1][2]
-
Monitor the reaction by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
Copper-Catalyzed Aerobic Oxidation (General Protocol)
Copper catalysts are known to facilitate a wide range of aerobic oxidations.[3][5] A general procedure that can be optimized for the oxidation of 2-acetylfuran is outlined below.
Procedure:
-
In a reaction vessel, combine 2-acetylfuran (1 equivalent), a copper(II) salt (e.g., Cu(OAc)₂, 5-10 mol%), and a suitable ligand (if required) in a solvent such as acetonitrile or toluene.
-
The vessel is flushed with oxygen or air, and the reaction is stirred at a temperature ranging from room temperature to 100°C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated, and the residue is worked up using a standard aqueous-organic extraction.
-
The crude product is purified by column chromatography.
Vanadium-Catalyzed Oxidation with Hydrogen Peroxide (General Protocol)
Vanadium complexes are effective catalysts for oxidations using hydrogen peroxide.[6] A general protocol adaptable for 2-acetylfuran is as follows.
Procedure:
-
Dissolve 2-acetylfuran (1 equivalent) and a vanadium catalyst (e.g., VO(acac)₂, 1-5 mol%) in a solvent like acetonitrile.
-
To this solution, add aqueous hydrogen peroxide (30%, 1.5-2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The mixture is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The final product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the synthesis of this compound, the following diagrams illustrate a typical experimental workflow and the proposed mechanism for the Riley oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cu(OAc)2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VO(acac)2: An Efficient Catalyst for the Oxidation of Aldehydes to the Corresponding Acids in the Presence of Aqueous H2O2 [organic-chemistry.org]
Sensitive Detection of Furan Fatty Acids: A Comparative Guide to UPLC/ESI/MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of furan fatty acids (FuFAs) is crucial for understanding their physiological roles and potential as biomarkers. This guide provides an objective comparison of Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC/ESI/MS/MS) with alternative methods, supported by experimental data and detailed protocols.
Furan fatty acids are a class of lipids found in various biological and food samples. Their antioxidant properties and potential links to certain pathological conditions necessitate highly sensitive and specific analytical methods for their quantification. While several techniques are available, UPLC/ESI/MS/MS has emerged as a superior method for achieving the low detection limits required for many research applications.
Performance Comparison of Analytical Methods
The choice of analytical method for FuFA detection significantly impacts sensitivity, specificity, and sample throughput. This section compares the performance of UPLC/ESI/MS/MS with the most common alternative, Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | UPLC/ESI/MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sensitivity | High to Very High | Moderate to High |
| Limit of Quantitation (LOQ) | As low as 0.05 ng/mL (with derivatization)[1] | 10 µM (full-scan mode)[1]; 0.6 pg (with Triple Quadrupole MS)[2] |
| Specificity | Very High (Multiple Reaction Monitoring) | Good, can be improved with multidimensional GC[3][4] |
| Sample Preparation | Direct analysis of free fatty acids or derivatization for enhanced sensitivity[1] | Derivatization (methylation) is typically required[1] |
| Throughput | High (Rapid chromatographic runs) | Lower (Longer run times) |
| Key Advantages | High sensitivity and accuracy, suitable for complex biological matrices[1]. | Robust and widely available. |
| Key Disadvantages | Potential for matrix effects. | Derivatization can lead to degradation of the furan ring[1]. Similar chromatographic behavior to other fatty acids can complicate identification[1]. |
Experimental Workflow: UPLC/ESI/MS/MS
The following diagram illustrates a typical workflow for the sensitive detection of furan fatty acids using UPLC/ESI/MS/MS.
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
Quantitative Analysis of 2-(Furan-2-yl)-2-oxoacetaldehyde in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 2-(Furan-2-yl)-2-oxoacetaldehyde in complex reaction mixtures is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of suitable analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), for this purpose.
Comparison of Analytical Methods
The choice of analytical method for the quantitative analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application, based on data from analogous furan derivatives and aldehydes.
| Feature | HPLC with UV-Vis Detection | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the integral of NMR signals relative to an internal standard. |
| Sample Preparation | Direct injection or derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to enhance detection.[1][2][3][4][5] | Often requires headspace or solid-phase microextraction (SPME) for volatile compounds. Derivatization to more volatile species may be necessary.[6][7][8] | Simple dissolution in a deuterated solvent with a known concentration of an internal standard.[9] |
| Selectivity | Moderate; co-elution with matrix components can be an issue. | High; mass spectrometric detection provides excellent specificity. | High; distinct chemical shifts for different protons allow for high resolution. |
| Sensitivity (LOD/LOQ) | Good, especially with derivatization. For similar aldehydes, LOQs in the range of µg/L to mg/L have been reported.[10][11] | Very high, particularly with SPME. For furan derivatives, LOQs in the ng/g range are achievable.[7][12] | Lower sensitivity compared to chromatographic methods. Typically in the mg/mL range. |
| Accuracy & Precision | Good; typically with RSDs <5%. | Good to excellent; RSDs are generally low. | Excellent; often considered a primary ratio method with high accuracy and precision. |
| Linearity | Good over a wide concentration range.[10] | Good linearity is generally observed. | Excellent linearity between signal intensity and concentration. |
| Analysis Time | Typically 10-30 minutes per sample. | Run times can be longer, especially with complex temperature programs, but fast methods of <15 minutes exist.[7][8] | Relatively fast for simple spectra, but can be longer if signal averaging is required for low concentrations. |
| Key Advantages | Widely available, robust, and cost-effective. | High sensitivity and selectivity, definitive identification. | No need for a specific reference standard of the analyte (can use a universal internal standard), provides structural information, non-destructive.[9] |
| Key Disadvantages | May require derivatization for sensitive detection of the aldehyde group. Potential for interference from the reaction matrix. | The analyte may have limited thermal stability or volatility. Sample introduction can be complex. | Lower sensitivity, higher instrumentation cost. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate quantitative analysis. Below are suggested starting protocols for HPLC, GC-MS, and qNMR, adapted from established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection (with DNPH Derivatization)
This method involves the derivatization of the aldehyde functional group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone.
1. Sample Preparation (Derivatization):
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile).
-
To an aliquot of the diluted sample, add an excess of a solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., sulfuric acid).
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
Quench the reaction and dilute the sample to a known volume with the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with a lower concentration of acetonitrile and increasing it over the course of the run.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).
-
Quantification: Use an external calibration curve prepared with derivatized standards of a similar aldehyde or, if available, this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable furan derivatives. Given the potential for thermal degradation of this compound, a gentle sample introduction technique like headspace or SPME is recommended.
1. Sample Preparation (Headspace SPME):
-
Place a known amount of the reaction mixture into a headspace vial.
-
Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) to allow the analyte to partition into the headspace.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the analyte.
-
Desorb the analyte from the fiber in the hot GC inlet.
2. GC-MS Conditions:
-
GC Column: A mid-polarity column such as a HP-5MS or equivalent is a good starting point.[7]
-
Inlet Temperature: Optimized for efficient desorption without causing thermal degradation (e.g., 250°C).
-
Oven Program: A temperature gradient is typically used to separate the analyte from other components in the reaction mixture. For example, start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Quantification: Use an internal or external standard calibration. An isotopically labeled analog of the analyte would be an ideal internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for the direct quantification of an analyte in a complex mixture without the need for an identical standard of the analyte.[9]
1. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Add a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the sample. The internal standard should have a simple NMR spectrum with peaks that do not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
2. NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
Acquire the spectrum with a good signal-to-noise ratio.
3. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantitative HPLC analysis of this compound with derivatization.
Decision Guide for Method Selection
Caption: Decision flowchart for selecting an appropriate analytical method.
References
- 1. journalajacr.com [journalajacr.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Furfurylidenes: Thermal vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel organic compounds is paramount. Furfurylidenes, a class of compounds derived from renewable furfural, are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a detailed comparison of traditional thermal and modern microwave-assisted methods for their synthesis, supported by experimental data and detailed protocols.
The synthesis of furfurylidenes is commonly achieved through the Claisen-Schmidt condensation of furfural with an active methylene compound, such as a ketone. While conventional heating has been the standard approach, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of reaction speed and efficiency.
Quantitative Performance Comparison
The primary advantages of microwave-assisted synthesis over conventional thermal methods are a dramatic reduction in reaction time and an improvement in product yield. The following table summarizes typical quantitative data for the synthesis of furfurylidene derivatives.
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 3 - 6 hours | 2 - 5 minutes |
| Yield | 31% - 82% | 82% - 93% |
| Temperature | Reflux temperature of solvent | 100 - 120°C |
| Energy Input | Convective heating | Dielectric heating |
| Solvent Usage | Typically requires a larger volume of solvent | Can be performed with minimal solvent or even solvent-free |
Experimental Protocols
To illustrate the practical differences between the two methods, detailed protocols for the synthesis of a representative furfurylidene, (E)-1-(furan-2-yl)-3-(p-tolyl)prop-2-en-1-one, are provided below.
Conventional Thermal Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 2-acetylfuran and 10 mmol of p-tolualdehyde in 20 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add 2 mL of a 10% aqueous sodium hydroxide solution dropwise.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure furfurylidene.
Microwave-Assisted Synthesis Protocol
-
Reactant Preparation: In a 10 mL microwave-safe reaction vessel, combine 10 mmol of 2-acetylfuran, 10 mmol of p-tolualdehyde, and 5 mL of ethanol.
-
Catalyst Addition: Add two drops of piperidine as a catalyst.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 W and 110°C for 3 minutes.
-
Monitoring: After irradiation, check for reaction completion using TLC.
-
Work-up: Cool the vessel to room temperature and add 20 mL of cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The product is often of high purity, but can be recrystallized from a minimal amount of ethanol if necessary.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct workflows of the thermal and microwave-assisted synthesis methods.
Discussion
The underlying principle for the enhanced reaction rates in microwave-assisted synthesis is the efficient energy transfer through dielectric heating.[1] Unlike conventional heating which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the volume of the sample.[2] This often results in cleaner reactions with fewer side products, simplifying the purification process.
Microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents.[1][3] The significant reduction in reaction time not only accelerates the research and development process but also increases laboratory throughput.
References
Navigating the Isomeric Landscape of 2-(Furan-2-yl)-2-oxoacetaldehyde: A Comparative Guide to Purity Determination
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of furan-containing compounds, ensuring the isomeric purity of 2-(Furan-2-yl)-2-oxoacetaldehyde and its derivatives is a critical analytical challenge. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for isomeric purity assessment.
The primary isomeric impurities of concern for this compound are positional isomers, such as 3-(Furan-3-yl)-2-oxoacetaldehyde, which may arise during synthesis, and potential keto-enol tautomers. While the parent molecule is achiral, chiral derivatives or the presence of chiral impurities would necessitate enantioselective analysis. This guide will focus on methods capable of resolving these isomeric forms.
Comparative Analysis of Analytical Techniques
The determination of isomeric purity for furan derivatives primarily relies on chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are powerful separation techniques, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a quantitative approach without the need for chromatographic separation.
Below is a summary of the performance characteristics of these methods, drawing on data from the analysis of closely related furan derivatives.
| Analytical Technique | Key Performance Parameters | Typical Analytes | Reference |
| High-Performance Liquid Chromatography (HPLC) | Resolution (Rs): Baseline separation of isomers achievable. LOD: ~0.005 µg/mL for furanic aldehydes. Linearity (r²): >0.999. Precision (RSD): <2%. | Furanic aldehydes, phenolic aldehydes, and their derivatives. | [1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Resolution: Capable of baseline separation of positional isomers (e.g., 2- and 3-methylfuran). LOD: 0.01-0.02 ng/g. LOQ: 0.04-0.06 ng/g. Linearity (r²): >0.990. Recovery: 77.8-111.5%. | Volatile furan derivatives, including positional isomers of alkylfurans. | [2][3][4] |
| Capillary Electrophoresis (CE) | Efficiency: High theoretical plate counts. Analysis Time: <10 minutes for separation of furan libraries. Selectivity: Can be tuned with buffer additives (e.g., cyclodextrins). | Furan derivatives, chiral furanones. | [4][5] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct Quantification: No need for chromatographic separation. LOQ: 0.5-1.0 µg for furan fatty acids. Precision (RSD): Comparable to GC-MS. | Furan fatty acids and their isomers. | [5][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols, while established for related furan compounds, serve as a strong foundation for developing a specific method for this compound.
High-Performance Liquid Chromatography (HPLC) for Furanic Aldehydes
This method is suitable for the separation of non-volatile furan derivatives and their positional isomers.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 5% B, increase to 20% B over 15 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Isomeric purity is determined by the relative peak areas of the main component and any isomeric impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomers
GC-MS is the gold standard for the analysis of volatile and semi-volatile furan derivatives and provides excellent separation of positional isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for isomer separation, such as a Supelco Equity-1 (30 m x 0.25 mm x 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.
-
Data Analysis: Isomers are identified by their retention times and mass spectra. Quantification is based on the peak area of selected characteristic ions.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the direct quantification of isomers without the need for chromatographic separation, based on the integration of specific NMR signals.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the analyte is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Experimental Parameters:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the characteristic signals of the main isomer and the isomeric impurities.
-
-
Calculation: The amount of each isomer is calculated using the following formula: m_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * m_std where:
-
m = mass
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
std = internal standard
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical approaches, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(Furan-2-yl)-2-oxoacetaldehyde: A Step-by-Step Guide
For Immediate Reference: Treat 2-(Furan-2-yl)-2-oxoacetaldehyde as a hazardous waste. Due to its chemical structure containing both a furan ring and an aldehyde group, it is presumed to be corrosive and potentially toxic. Proper personal protective equipment (PPE) is mandatory during handling and disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of similar chemical compounds and general best practices for laboratory waste management.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS may not be readily available, information for structurally similar compounds, such as 2-(Furan-2-yl)-2-oxoacetic acid, indicates severe hazards.[1] Always operate under the assumption that the compound is corrosive and toxic.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Disposal Workflow
The disposal of this compound must be handled systematically to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial waste generation to final disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with aldehydes and furan-containing compounds. Borosilicate glass or a suitable chemically resistant plastic is recommended.
-
Ensure the container is tightly sealed to prevent the release of vapors.
2. Labeling and Storage:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic).
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is between 2-8°C.
3. Chemical Treatment (Optional and for Trained Personnel Only):
In some cases, chemical treatment to reduce the toxicity of aldehyde waste may be an option before disposal. This should only be performed by trained personnel in a controlled laboratory setting.
-
Oxidation: One common method for aldehyde treatment is oxidation to a less toxic carboxylic acid. This can be achieved using reagents like potassium permanganate or sodium hypochlorite. However, the reaction conditions must be carefully controlled to avoid runaway reactions or the formation of hazardous byproducts.
-
Neutralization: For some aldehydes, neutralization using a chemical like sodium pyrosulfite can be effective.
Important: Before attempting any chemical treatment, a thorough risk assessment must be conducted, considering the specific reactivity of this compound.
Logical Relationship of Disposal Decisions
The decision-making process for the disposal of this compound is hierarchical, prioritizing safety and regulatory compliance.
Caption: Decision tree for the disposal of this compound.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
The most common and recommended method for the final disposal of such organic compounds is high-temperature incineration at a licensed facility.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's safety officer for specific guidance.
References
Personal protective equipment for handling 2-(Furan-2-yl)-2-oxoacetaldehyde
Essential Safety and Handling Guide for 2-(Furan-2-yl)-2-oxoacetaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Safety and Hazard Information
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 17090-71-0 |
| Molecular Formula | C6H4O3 |
| Molecular Weight | 124.09 g/mol |
| Physical State | Yellow solid.[1] |
| Melting Point | 68-70 °C.[1] |
| Storage | Store at 2-8°C under an inert atmosphere and desiccated.[1][2] |
| Signal Word | Warning.[1] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1] H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3] P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P264: Wash hands thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1][3] P271: Use only outdoors or in a well-ventilated area.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1][3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] P312: Call a POISON CENTER/doctor if you feel unwell.[1] P330: Rinse mouth.[1] P362: Take off contaminated clothing.[1] P405: Store locked up.[3] P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C under an inert atmosphere.[1][2]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE.[4] However, the following are minimum requirements:
-
Eye and Face Protection: Wear chemical splash goggles or a full-face shield when there is a risk of splashing.[4][5]
-
Hand Protection: Wear chemical-resistant gloves. Given the lack of specific glove data for this chemical, it is advisable to use gloves with broad chemical resistance, such as nitrile or neoprene.[4][6] Always inspect gloves for any damage before use and dispose of them properly after handling.[7]
-
Skin and Body Protection: A lab coat with long sleeves or a chemical-protective apron is required.[5] Wear full-length pants and closed-toe shoes made of an impervious material.[4][5]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[3][4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4]
Handling and Use
-
Work Area: All work with this chemical must be performed in a designated area, such as a chemical fume hood.[3][4]
-
Safe Practices:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe in dust or vapors.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][7]
-
Use spark-proof tools and explosion-proof equipment if the chemical is flammable or handled in a flammable solvent.[8]
-
Keep the container tightly closed when not in use.[3]
-
Spill and Emergency Procedures
-
Spill Cleanup:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[5]
-
Use an inert absorbent material to contain and collect the spilled substance.[3]
-
Place the absorbed material into a suitable, labeled container for disposal.[8][9]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[3][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Waste Disposal
-
Container Labeling: All waste containers must be clearly labeled as hazardous waste.[4]
-
Storage of Waste: Store hazardous waste in closed, compatible containers in a designated and secure area.[4]
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3] Do not dispose of it down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. labsolu.ca [labsolu.ca]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. wcu.edu [wcu.edu]
- 5. cdc.gov [cdc.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. fishersci.com [fishersci.com]
- 9. web.stanford.edu [web.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
